Sodium ursolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.Na/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);/q;+1/p-1/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZSEDLBBRXQJ-ANQQBNRBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176521 | |
| Record name | Sodium ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220435-39-2 | |
| Record name | Sodium ursolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220435392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM URSOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV5D25VL1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Sodium Ursolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in numerous medicinal plants and fruits, including apples, rosemary, and holy basil. While ursolic acid itself has been the subject of extensive research, its low aqueous solubility presents a challenge for bioavailability. This compound offers improved solubility, making it a compound of significant interest for therapeutic development. This document provides an in-depth technical overview of the molecular mechanisms underpinning the diverse pharmacological activities of this compound, focusing on its anti-inflammatory, anti-cancer, and metabolic regulatory effects. The information presented is intended to serve as a comprehensive resource for professionals engaged in biomedical research and drug discovery.
Core Mechanisms of Action
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Its pleiotropic nature allows it to influence cellular processes ranging from inflammation and proliferation to apoptosis and metabolism. The primary mechanisms can be broadly categorized as follows:
-
Anti-inflammatory Effects: this compound demonstrates potent anti-inflammatory activity by suppressing key inflammatory transcription factors and signaling cascades. It has been shown to inhibit Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] This leads to the downregulation of pro-inflammatory enzymes (e.g., COX-2) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6][7]
-
Anti-cancer Effects: The anti-neoplastic properties of this compound are multifaceted. It inhibits cancer cell proliferation by arresting the cell cycle and suppressing critical growth pathways like Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-Activated Protein Kinase (MAPK)/ERK.[8][9][10][11][12] Furthermore, it is a potent inducer of apoptosis (programmed cell death) through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of caspases.[6][10][13]
-
Metabolic Regulation: Emerging evidence highlights the role of this compound in modulating metabolic processes. It has been shown to improve insulin sensitivity, regulate glucose and lipid metabolism, and potentially combat obesity-related conditions. These effects are partly mediated by the activation of pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).
Signaling Pathways Modulated by this compound
The following diagrams illustrate the primary signaling cascades targeted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 3. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. urotoday.com [urotoday.com]
- 12. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Pathways of Sodium Ursolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in a wide variety of plants, including apples, rosemary, and holy basil.[1][2] This natural product has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities. Its enhanced solubility compared to its parent compound, ursolic acid, makes it a more viable candidate for pharmaceutical development. This guide provides a comprehensive overview of the biological activities of this compound and its underlying molecular pathways, presenting quantitative data and experimental methodologies to support further research and development. The activities covered include its anti-inflammatory, anti-cancer, metabolic, hepatoprotective, and neuroprotective effects.[1][3][4][5][6][7]
Anti-inflammatory Activity
This compound and its parent compound, ursolic acid, exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][8][9]
2.1 Signaling Pathways
The anti-inflammatory effects of ursolic acid are largely mediated through the suppression of pro-inflammatory transcription factors, including NF-κB (nuclear factor kappa B), AP-1 (activator protein-1), and NF-AT (nuclear factor of activated T cells).[9]
-
NF-κB Pathway: Ursolic acid inhibits the activation of the IKK (IκB kinase) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[9][10][11]
-
MAPK Pathway: The compound has been shown to inhibit the phosphorylation of key mitogen-activated protein kinases (MAPKs) like ERK and JNK, which are upstream regulators of AP-1.[9]
-
STAT3 Pathway: Inhibition of the STAT3 activation pathway has also been reported as a mechanism for its anti-inflammatory and anti-cancer effects.[1]
2.2 Quantitative Data: Anti-inflammatory Effects
| Compound | Model/Assay | Effect | Concentration/Dose | Reference |
| Ursolic Acid | Zymosan-induced paw edema (mice) | 46% reduction in edema | 50 mg/kg | [8] |
| Methyl Ursolate | Zymosan-induced paw edema (mice) | 44% reduction in edema | 50 mg/kg | [8] |
| Ursolic Acid | LPS-stimulated macrophages | Inhibition of IL-6, IL-1β, TNF-α secretion | Not specified | [9] |
| Ursolic Acid | Tibio-femoral edema (mice) | 40% reduction in edema | 50 mg/kg | [8] |
| Methyl Ursolate | Tibio-femoral edema (mice) | 48% reduction in edema | 50 mg/kg | [8] |
2.3 Experimental Protocol: Zymosan-Induced Paw Edema
This protocol provides a general methodology for assessing in vivo anti-inflammatory activity.
-
Animal Model: Male Swiss mice (25-30g) are typically used.
-
Groups: Animals are divided into control, vehicle, positive control (e.g., indomethacin), and test groups (this compound at various doses).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the inflammatory stimulus.
-
Induction: Zymosan (1 mg) is injected into the sub-plantar region of the right hind paw to induce edema.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 4, 6, 24 hours) after zymosan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Anti-cancer Activity
This compound demonstrates significant anti-cancer properties across various cancer types by inducing apoptosis, inhibiting proliferation, and preventing metastasis.[12][13][14]
3.1 Signaling Pathways
The anti-cancer effects of this compound are multifactorial, targeting several critical signaling pathways.
-
Mitochondrial Apoptosis Pathway: Ursolic acid can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[3] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[3][6] It also downregulates anti-apoptotic proteins like Bcl-2.[12]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the S phase or G1/G2 phases in different cancer cell lines, thereby inhibiting proliferation.[14][15]
-
Inhibition of Proliferation Pathways: It has been shown to inhibit the PI3K/Akt and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[1][3]
3.2 Quantitative Data: Cytotoxic Activity
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Ursolic Acid Nanocrystals | MCF-7 (Breast Cancer) | MTT | ~ half of free UA | [13] |
| Compound 14 (UA Derivative) | HepG2 (Liver Cancer) | MTT | Not specified, but highly active | [15] |
| Compound 14 (UA Derivative) | BGC-823 (Gastric Cancer) | MTT | Not specified, but potent | [15] |
| Compound 14 (UA Derivative) | SH-SY5Y (Neuroblastoma) | MTT | Not specified, but potent | [15] |
| Compound 14 (UA Derivative) | HeLa (Cervical Cancer) | MTT | Not specified, but potent | [15] |
3.3 Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Metabolic and Hepatoprotective Effects
This compound has shown promise in managing metabolic disorders and protecting the liver from injury.
4.1 Metabolic Regulation
Ursolic acid has been found to improve metabolic parameters in models of obesity and non-alcoholic fatty liver disease (NAFLD).[5][7]
-
PPAR-α Activation: It upregulates the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of fatty acid oxidation.[5][16] This helps to reduce lipid accumulation in the liver.
-
Insulin Sensitivity: Studies have shown that ursolic acid can improve glucose tolerance and insulin sensitivity, key factors in managing type 2 diabetes.[16]
-
Lipid Profile: It can lead to a reduction in plasma triglycerides and LDL cholesterol while increasing HDL cholesterol levels.[16]
4.2 Hepatoprotective Activity
The compound protects the liver from various insults, including those induced by alcohol and toxins.[17][18][19]
-
Antioxidant Effects: Ursolic acid enhances the activity of antioxidant enzymes, reducing oxidative stress in the liver.[7]
-
Anti-apoptotic Effects: It can directly inhibit caspase-3, a key executioner enzyme in apoptosis, thereby reducing hepatocyte death in alcohol-induced liver injury.[19]
-
Bile Acid Metabolism: While the direct effects of this compound on bile acid metabolism require more research, related compounds like ursodeoxycholate are known to reduce the hepatotoxicity of other bile salts.[20][21]
4.3 Quantitative Data: Hepatoprotective & Metabolic Effects
| Compound | Model | Key Finding | Dose/Concentration | Reference |
| Ursolic Acid | High-Fat Diet Rats (NAFLD) | Reversed hepatic steatosis, upregulated PPAR-α | 0.125% - 0.5% diet | [5] |
| Ursolic Acid | Alcohol-induced liver injury (mice) | Inhibited CASP3, reduced apoptosis | Not specified | [19] |
| Ursolic Acid-Phospholipid Complex | CCl4-induced hepatotoxicity (rats) | 8.49-fold increase in bioavailability | Not specified | [17] |
| Ursodeoxycholate | Glycochenodeoxycholate-treated human hepatocytes | Increased cell survival from 72% to 87% | 100 µmol/L | [21] |
Neuroprotective Activity
Ursolic acid has demonstrated neuroprotective effects in various models of neurological damage and disease.[6][22]
5.1 Signaling Pathways
-
Nrf2 Pathway Activation: In models of cerebral ischemia, ursolic acid protects the brain by activating the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway.[23] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of protective enzymes like heme oxygenase-1 (HO-1).
-
Anti-inflammatory and Antioxidant Action: Its neuroprotective effects are also attributed to its ability to reduce oxidative stress and inflammation in the brain, which are common pathological features in conditions like stroke, subarachnoid hemorrhage, and temporal lobe epilepsy.[23][24][25]
Conclusion and Future Directions
This compound is a promising multi-target therapeutic agent with well-documented anti-inflammatory, anti-cancer, metabolic, hepatoprotective, and neuroprotective activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and various apoptosis-related cascades. The enhanced bioavailability of the sodium salt form improves its potential for clinical translation.
Future research should focus on:
-
Conducting rigorous clinical trials to validate the preclinical findings in humans.
-
Optimizing drug delivery systems, such as nanoformulations, to further enhance bioavailability and target specificity.[13]
-
Exploring the synergistic effects of this compound with existing therapeutic agents to develop combination therapies for complex diseases like cancer and metabolic syndrome.
The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.
References
- 1. This compound 70% | BECARRE Natural [becarre-natural.com]
- 2. Recent studies on ursolic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of methyl ursolate obtained from a chemically derived crude extract of apple peels: potential use in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 9. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 14. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ursolic acid reduces hepatocellular apoptosis and alleviates alcohol-induced liver injury via irreversible inhibition of CASP3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of sodium ursodeoxycholate, hyodeoxycholate and dehydrocholate on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Therapeutic Effect of an Ursolic Acid-Based Nutraceutical on Neuronal Regeneration after Sciatic Nerve Injury [mdpi.com]
- 23. Ursolic acid promotes the neuroprotection by activating Nrf2 pathway after cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Ursolic Acid Protects Neurons in Temporal Lobe Epilepsy and Cognitive Impairment by Repressing Inflammation and Oxidation [frontiersin.org]
- 25. Ursolic acid reduces oxidative stress to alleviate early brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Natural Abundance of Sodium Ursolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of the pentacyclic triterpenoid ursolic acid, has garnered significant attention in the pharmaceutical and cosmetic industries for its diverse pharmacological activities. While ursolic acid is a well-documented constituent of numerous medicinal and edible plants, this compound is primarily a commercially developed compound, valued for its increased solubility and potential for enhanced bioavailability. This technical guide provides an in-depth exploration of the discovery of its parent compound, its primary natural sources, quantitative data on its prevalence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by this class of compounds.
Discovery and Background
The discovery of this compound is intrinsically linked to the isolation and characterization of its parent compound, ursolic acid. Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) was first isolated in the early 20th century from the epicuticular waxes of fruits, such as apples. Subsequent research has revealed its widespread distribution in the plant kingdom, particularly in the leaves, flowers, and fruits of various species. The development of this compound has been driven by the need to overcome the poor water solubility of ursolic acid, a factor that can limit its therapeutic application. By converting the carboxylic acid group to its sodium salt, the polarity of the molecule is increased, thereby improving its solubility in aqueous media. Commercially available this compound is often found in combination with sodium oleanolate, the salt of the isomeric oleanolic acid, which frequently co-exists with ursolic acid in nature.
Natural Sources of Ursolic Acid
Ursolic acid, the precursor to this compound, is abundant in a variety of plant materials. The concentration of ursolic acid can vary significantly depending on the plant species, geographical location, and harvesting time. The following table summarizes the quantitative data on ursolic acid content in several well-documented natural sources.
| Plant Species | Common Name | Plant Part | Ursolic Acid Content (% dry weight) | Reference |
| Rosmarinus officinalis | Rosemary | Leaves | 7.11 ± 0.20 | [1] |
| Salvia officinalis | Sage | Leaves | 6.63 ± 0.27 | [1] |
| Eriobotrya japonica | Loquat | Leaves | 3.567 mg/g (0.36%) | [2] |
| Olea europaea | Olive | Leaves | 55.10 µg/g (0.0055%) | [3] |
| Ocimum sanctum | Holy Basil | Leaves | 0.278% w/w | [4] |
| Malus domestica | Apple | Peels | Not specified |
Experimental Protocols
Extraction of Ursolic Acid from Rosmarinus officinalis (Rosemary) Leaves
This protocol describes an optimized ultrasound-assisted extraction method for obtaining ursolic acid from rosemary leaves.[5]
Methodology:
-
Material Preparation: Air-dry fresh rosemary leaves in the shade and grind them into a fine powder.
-
Solvent Selection: Prepare a 90% (v/v) ethanol solution.
-
Extraction Parameters:
-
Solid-to-Solvent Ratio: 1:15 (g/mL)
-
Temperature: 60°C
-
Extraction Time: 10 minutes
-
Ultrasonic Frequency: Not specified in the provided source. A common range is 20-40 kHz.
-
-
Procedure: a. Combine the powdered rosemary leaves and the 90% ethanol solution in a suitable vessel. b. Place the vessel in an ultrasonic bath maintained at 60°C. c. Apply ultrasonic irradiation for 10 minutes. d. After extraction, separate the solid plant material from the liquid extract by filtration or centrifugation. e. The resulting supernatant contains the crude ursolic acid extract.
-
Further Processing: The crude extract can be concentrated under reduced pressure and subjected to further purification steps, such as chromatography.
Quantitative Analysis of Ursolic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of ursolic acid in plant extracts.[4][6][7][8][9][10][11]
Methodology:
-
Standard Preparation: Prepare a stock solution of a known concentration of pure ursolic acid standard in methanol. Create a series of calibration standards by diluting the stock solution to various concentrations (e.g., 0.01 to 0.1 mg/mL).
-
Sample Preparation: Dissolve the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water. A common mobile phase is acetonitrile:methanol (80:20 v/v).[6][11] The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solutions. c. Identify the ursolic acid peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of ursolic acid in the sample by interpolating its peak area on the calibration curve.
Conversion of Ursolic Acid to this compound
The conversion of ursolic acid to its sodium salt is a standard acid-base reaction.
Methodology:
-
Dissolution: Dissolve the purified ursolic acid in a suitable organic solvent, such as ethanol.
-
Base Addition: Add a stoichiometric equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium ethoxide (NaOEt), dissolved in ethanol, to the ursolic acid solution dropwise while stirring.
-
Precipitation: The this compound salt, being less soluble in ethanol than its acid form, will precipitate out of the solution.
-
Isolation and Purification: The precipitate can be collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
Signaling Pathways and Experimental Workflows
Ursolic acid and its derivatives, including this compound, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for their study.
Inhibition of the STAT3 Signaling Pathway
Ursolic acid has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[12][13][14]
Caption: Ursolic acid inhibits the IL-6-mediated JAK2/STAT3 signaling pathway.
Attenuation of the NF-κB Signaling Pathway
Ursolic acid can also suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17]
Caption: Ursolic acid suppresses TNF-α-induced NF-κB signaling.
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of ursolic acid from plant sources.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
While this compound itself is not typically isolated directly from natural sources, its precursor, ursolic acid, is a widely distributed phytochemical with significant therapeutic potential. This guide provides a comprehensive overview of the key natural sources of ursolic acid, along with quantitative data and detailed experimental protocols for its extraction and analysis. The elucidation of its inhibitory effects on critical signaling pathways, such as STAT3 and NF-κB, underscores the scientific rationale for its development as a pharmaceutical and cosmeceutical agent. The provided methodologies and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS method for the detection and quantification of ursolic acid and uvaol levels in olive leaves and oregano - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. omicsonline.org [omicsonline.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]
- 14. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 17. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Effects of Sodium Ursolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of ursolic acid (UA), is a pentacyclic triterpenoid compound found in numerous medicinal herbs and fruits. While much of the existing research has been conducted on ursolic acid, its salt form, this compound, is often utilized to enhance aqueous solubility, which can lead to improved bioavailability for in vivo applications.[1] This technical guide provides a comprehensive overview and comparison of the in vitro and in vivo biological effects of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. The data presented is largely derived from studies on ursolic acid, which is expected to share identical core mechanisms of action with its sodium salt. This document is intended to serve as a resource for researchers and professionals in drug development, offering structured data, detailed experimental protocols, and visualizations of its molecular interactions.
In Vitro Effects of Ursolic Acid/Sodium Ursolate
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of a compound. Ursolic acid has been shown to exert potent cytotoxic, anti-proliferative, and anti-inflammatory effects across a wide range of cell lines.
Anti-Cancer Activity: Cytotoxicity and Anti-Proliferative Effects
Ursolic acid consistently demonstrates cytotoxic effects against various human cancer cell lines by inducing apoptosis and causing cell cycle arrest.[2] The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity and varies depending on the cancer cell type.
Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of Ursolic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Key Findings & Mechanisms | Reference(s) |
| MDA-MB-231 | Breast Cancer | ~10-50 | Induction of apoptosis via intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] | [3][4] |
| HeLa | Cervical Cancer | 0.36 ± 0.05 | Derivatives show enhanced anti-proliferative ability.[5] | [5] |
| HepG2 | Liver Cancer | 5.40 | Induction of apoptosis.[6] A derivative showed an IC₅₀ of 1.26 ± 0.17 µM.[7] | [6][7] |
| A549 | Lung Cancer | 23.6 | Inhibition of cell proliferation, invasion, and migration.[8] | [8] |
| PC-3 | Prostate Cancer | ~10-50 | Reduced viability and induced apoptosis through JNK activation and Bcl-2 downregulation.[3][9] | [3][9] |
| HCT116 | Colon Cancer | > 20 | Ursonic acid, a related compound, showed a much lower IC₅₀ of 1.23 µM.[10] | [10] |
| BGC-823 | Gastric Cancer | - | Dose-dependent and time-dependent growth inhibition.[2] | [2] |
Anti-Inflammatory Activity
The anti-inflammatory properties of ursolic acid are primarily attributed to its ability to suppress key inflammatory pathways. In vitro models, often using lipopolysaccharide (LPS)-stimulated macrophages, have been instrumental in defining these mechanisms.
Table 2: Summary of In Vitro Anti-Inflammatory Effects of Ursolic Acid
| Cell Model | Stimulant | Concentration | Key Findings & Mechanisms | Reference(s) |
| RAW 264.7 Macrophages | LPS | - | Inhibition of nitric oxide (NO) production. | [11] |
| T cells, B cells, Macrophages | Mitogens (Con A, LPS) | - | Inhibition of cytokine secretion (IL-2, IL-4, IL-6, IFN-γ, TNF-α), suppression of NF-κB, NF-AT, and AP-1 activation.[12] | [12] |
| HaCaT Keratinocytes | M5 Cytokine Mix | 2.5 - 5 µM | ~50% reduction in IL-6 and ~30% reduction in IL-8 production.[13] | [13] |
In Vivo Effects of Ursolic Acid/Sodium Ursolate
In vivo studies in animal models are essential for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of a compound. The enhanced solubility and potential for improved bioavailability of this compound make it a promising candidate for such studies.[4][14]
Anti-Cancer Efficacy in Animal Models
Ursolic acid has demonstrated significant tumor growth inhibition in various xenograft mouse models. Efficacy is typically measured by a reduction in tumor volume and weight.
Table 3: Summary of In Vivo Anti-Cancer Efficacy of Ursolic Acid
| Animal Model | Cancer Type | Dosage | Route | Key Findings | Reference(s) |
| Kunming Mice (H22 Xenograft) | Liver Cancer | 100 mg/kg | - | Significant anticancer activity (45.6 ± 4.3% tumor inhibition).[8] | [8] |
| Athymic Nude Mice (H1975 Xenograft) | Lung Cancer | 25 mg/kg/day | Injection | Suppressed xenograft tumor growth and induced apoptosis. | [4] |
| Nude Mice (U87 Xenograft) | Glioblastoma | 50 mg/kg/day | Oral | Considerable inhibition of tumor growth. | [14] |
| Mice (HCT116 Xenograft) | Colon Cancer | - | Daily Admin. | Suppressed tumor growth by inhibiting STAT3. | [9] |
| SCID Mice (PANC-1 Xenograft) | Pancreatic Cancer | 100 mg/kg | - | Tumor growth rate decreased in a dose-dependent manner. | [3] |
Anti-Inflammatory Efficacy in Animal Models
In vivo studies confirm the potent anti-inflammatory effects observed in vitro, demonstrating the ability of ursolic acid to mitigate inflammatory responses in disease models.
Table 4: Summary of In Vivo Anti-Inflammatory Efficacy of Ursolic Acid
| Animal Model | Disease Model | Dosage | Key Findings | Reference(s) |
| Mouse Model | MPTP-Induced Parkinson's | 25 mg/kg (oral) | Reduced neuroinflammation by decreasing Iba1, TNF-α, and NF-κB expression. | |
| Mouse Model | Graft-versus-Host Disease | - | Significantly delayed disease induction and reduced serum IL-6 and IFN-γ.[12] | [12] |
| Various Animal Models | General Inflammation | - | Meta-analysis confirmed significant reduction of inflammatory markers IL-1β, IL-6, and TNF-α in tissues. |
Signaling Pathways and Mechanisms of Action
Ursolic acid/sodium ursolate modulates multiple critical signaling networks involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Ursolic acid inhibits this pathway by preventing the degradation of its inhibitor, IκBα, thereby keeping NF-κB sequestered in the cytoplasm. This action suppresses the transcription of pro-inflammatory and anti-apoptotic genes.[4][9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. It is often hyperactivated in cancer. Ursolic acid has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, PC-3) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment Application:
-
Prepare a stock solution of this compound in DMSO and dilute it to various concentrations (e.g., 1, 5, 10, 20, 50, 100 µM) in the culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[8]
-
In Vivo: Xenograft Tumor Model
This protocol describes a common workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., H1975, U87) from culture during their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the dorsal flank of 6-8 week old athymic nude mice.[4][14]
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., normal saline with 1% DMSO) daily via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25-50 mg/kg body weight) using the same route and schedule as the control group.[4][14]
-
Positive Control (Optional): Administer a standard-of-care chemotherapy agent (e.g., erlotinib).[4]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 3-5 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.[4]
-
Monitor the body weight and general health of the mice throughout the study.
-
Continue the treatment for a specified duration (e.g., 18-21 days).
-
At the end of the study, euthanize the mice, and carefully excise, weigh, and photograph the tumors.
-
Tumor tissues can be fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or flash-frozen for molecular analysis (e.g., Western blotting).
-
Experimental and Logical Workflow
The development and evaluation of a potential therapeutic agent like this compound typically follow a structured workflow, progressing from broad in vitro screening to specific in vivo validation.
Conclusion
The available evidence strongly supports the potent anti-cancer and anti-inflammatory activities of ursolic acid, and by extension, this compound, both in vitro and in vivo. It exerts its effects by modulating key signaling pathways like NF-κB and PI3K/Akt, leading to reduced cell proliferation, induction of apoptosis, and suppression of inflammatory responses. The use of the sodium salt form may offer advantages in solubility and bioavailability, potentially enhancing its therapeutic efficacy in vivo. This guide provides a foundational resource for further research and development of this compound as a potential therapeutic agent. Future studies should focus on direct comparative analyses between ursolic acid and its sodium salt to quantify differences in bioavailability and efficacy, and further explore its potential in clinical settings.
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of oleanolic and ursolic acid derivatives toward hepatocellular carcinoma and evaluation of NF-κB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update [mdpi.com]
- 7. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid against Prostate and Urogenital Cancers: A Review of In Vitro and In Vivo Studies [mdpi.com]
- 9. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 13. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Anticancer Studies on Sodium Ursolate: A Technical Guide
Disclaimer: Scientific literature extensively covers the anticancer properties of ursolic acid (UA). However, specific studies focusing exclusively on its salt form, sodium ursolate, are limited. This guide synthesizes the available data on ursolic acid, which is expected to exhibit a similar biological activity profile to this compound, its water-soluble counterpart. Researchers should consider that pharmacokinetic and optimal concentrations may differ between the two compounds.
Introduction
Ursolic acid (UA), a pentacyclic triterpenoid found in numerous medicinal plants and fruits, has garnered significant interest for its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1] Its clinical application, however, is hampered by poor water solubility and consequently low bioavailability.[2] The salt form, this compound, represents a strategic modification to enhance its solubility and potential for therapeutic development. This document provides a comprehensive overview of the preliminary anticancer studies of ursolic acid, serving as a foundational guide for research and development professionals working with this compound.
Cytotoxicity and Antiproliferative Activity
Ursolic acid has demonstrated significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines. These effects are typically dose- and time-dependent.[3][4]
Table 1: In Vitro Cytotoxicity of Ursolic Acid (UA) in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time (h) | Reference(s) |
| Lung Cancer | NCI-H292 | ~12 | 48 | [5] |
| Lung Cancer | A549, H460 | 5.4 - 6.1 (UA232 derivative) | 48 | [6] |
| Breast Cancer | T47D, MCF-7, MDA-MB-231 | ~50 (231, 221, 239 µg/mL) | 72 | [3] |
| Colon Cancer | HCT15 | 30 | Not Specified | [7] |
| Pancreatic Cancer | PC-3 | 10 - 50 | Not Specified | [1] |
| Hepatocellular Carcinoma | HepG2 | 10 - 50 | Not Specified | [1] |
| Prostate Cancer | LNCaP, PC-3 | ~25 (55 µM) | 24, 48 | [8] |
| Theileria-infected cells | TA cells | ~11 (5 µg/mL) | 48 | [9] |
Note: IC50 values have been converted to µM where possible for consistency. Original reported values are in parentheses if different. The activity of derivatives may not be directly comparable.
Induction of Apoptosis
A primary mechanism of the anticancer activity of ursolic acid is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of intrinsic and extrinsic apoptotic pathways.
Key Observations:
-
Caspase Activation: Ursolic acid treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, caspase-7).[8][9][10]
-
Bcl-2 Family Modulation: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[8][10]
-
Mitochondrial Pathway: UA can induce the release of cytochrome c, Apoptosis-Inducing Factor (AIF), and endonuclease G from the mitochondria, triggering the intrinsic apoptotic cascade.[5]
-
DNA Fragmentation: Treatment with ursolic acid results in DNA fragmentation and the formation of apoptotic bodies, which are characteristic features of apoptosis.[7][10]
Experimental Protocols
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A549 or H460) in a 6-well plate at a density of 1 x 10^5 to 3 x 10^5 cells/well and incubate for 24 hours. Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired time (e.g., 48 hours).[5][6]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5][6]
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Modulation of Signaling Pathways
Ursolic acid exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.
Key Signaling Pathways Affected by Ursolic Acid:
-
PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth and survival.[3][8]
-
STAT3 Pathway: It has been shown to inhibit the phosphorylation of STAT3, a transcription factor often constitutively activated in cancer cells, leading to reduced cell viability and tumor sphere formation.[11]
-
NF-κB Pathway: Ursolic acid can suppress the activation of NF-κB, a key player in inflammation and cancer progression.[3][8]
-
MAPK Pathway: The compound modulates components of the MAPK pathway, such as JNK, which can be involved in apoptosis induction.[8]
Visualizations of Key Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid derivative UA232 evokes apoptosis of lung cancer cells induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic acid inhibits the growth of colon cancer-initiating cells by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Ursolate: A Comprehensive Technical Guide for Cosmeceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium ursolate, the sodium salt of the pentacyclic triterpenoid ursolic acid, is emerging as a promising multifunctional ingredient in the cosmececeutical arena. Possessing a wide range of scientifically documented biological activities, it presents a compelling case for its inclusion in advanced skincare formulations. This technical guide provides an in-depth analysis of this compound's core functionalities, including its anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties. Detailed experimental protocols, quantitative data, and elucidation of the underlying signaling pathways are presented to support its efficacy and guide further research and development.
Introduction
Ursolic acid, a natural compound found in a variety of plants such as apples, rosemary, and sage, has long been investigated for its therapeutic properties.[1][2] However, its poor water solubility has limited its bioavailability and formulation into aqueous cosmetic systems.[3] The synthesis of its sodium salt, this compound, offers a strategic advantage by improving its solubility and potentially enhancing its skin penetration and efficacy.[4] This guide focuses on the scientific evidence supporting the use of this compound as a potent cosmeceutical ingredient.
Physicochemical Properties
This compound is the sodium salt of ursolic acid.[5] Commercial preparations are often a mixture of this compound and sodium oleanolate, another bioactive triterpenoid.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₇NaO₃ | [6] |
| Molecular Weight | 478.7 g/mol | [6] |
| Appearance | White to off-white powder | - |
| Solubility | Improved water solubility compared to ursolic acid | [3][4] |
Core Cosmeceutical Activities
This compound exhibits a range of biological activities that are highly relevant to dermatological and cosmetic applications. These activities are primarily attributed to its underlying molecular structure, which it shares with ursolic acid.
Anti-Inflammatory Effects
Chronic inflammation is a key contributor to skin aging and various skin disorders. This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways.
Mechanism of Action:
This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in human keratinocytes (HaCaT cells). This inhibition is mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] Upon stimulation by inflammatory triggers, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for inflammatory mediators. By preventing this translocation, this compound effectively dampens the inflammatory cascade.
Quantitative Data:
The anti-inflammatory efficacy of ursolic acid, the parent compound of this compound, has been quantified in in vitro studies.
Table 2: Anti-inflammatory Activity of Ursolic Acid on HaCaT Keratinocytes
| Treatment | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| Ursolic Acid (5 µM) | 50 | 30 |
Data extrapolated from studies on ursolic acid.
Experimental Protocol:
A detailed protocol for assessing the anti-inflammatory effects of this compound on HaCaT cells is provided in the Appendix.
Signaling Pathway:
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a major driver of premature skin aging. This compound exhibits potent antioxidant properties, helping to neutralize damaging reactive oxygen species (ROS).[2]
Mechanism of Action:
The antioxidant capacity of this compound is attributed to its ability to donate a hydrogen atom, thereby scavenging free radicals. This has been demonstrated in various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol:
The Appendix includes a detailed protocol for the DPPH radical scavenging assay to quantify the antioxidant activity of this compound.
Anti-Aging Effects: Collagen Homeostasis
The structural integrity of the skin is primarily maintained by the extracellular matrix (ECM), with collagen being the most abundant protein. Skin aging is characterized by a decline in collagen production and an increase in its degradation. This compound has been shown to modulate collagen homeostasis through a dual mechanism.
Mechanism of Action:
-
Inhibition of Collagen Degradation: this compound inhibits the activity of matrix metalloproteinases (MMPs), particularly MMP-1 (collagenase), which are enzymes responsible for breaking down collagen.[7] This inhibition is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) signaling pathway.[7]
-
Stimulation of Collagen Synthesis: this compound can also influence collagen production. Some studies suggest it can stimulate the synthesis of new collagen by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[8][9]
Quantitative Data:
Studies on ursolic acid have demonstrated its significant impact on collagen and MMP-1 expression in human dermal fibroblasts.
Table 3: Effect of Ursolic Acid (10 µM) on Collagen and MMP-1 Expression in Human Dermal Fibroblasts (24h treatment)
| Parameter | Effect | Reference |
| Collagen I (Col1A1) mRNA | ~88% decrease | [7] |
| Collagen I (Col1A1) Protein | ~88% decrease | [7] |
| MMP-1 mRNA | ~20-fold increase | [7] |
| MMP-1 Protein | ~20-fold increase | [7] |
It is important to note that the significant decrease in collagen synthesis observed in this particular study was in the context of fibrosis research. In a cosmetic context, the primary benefit is likely the inhibition of collagen degradation.
Experimental Protocols:
Detailed protocols for Western Blot analysis of Collagen I and quantitative PCR for MMP-1 expression are provided in the Appendix.
Signaling Pathways:
Skin Whitening Effects
Hyperpigmentation, the excessive production of melanin, is a common cosmetic concern. This compound has shown potential in promoting a more even skin tone.
Mechanism of Action:
The primary mechanism for the skin-whitening effect of ursolic acid, and by extension this compound, is the promotion of melanosomal autophagy, also known as "melanophagy".[10] This process involves the degradation of melanosomes, the organelles responsible for melanin synthesis and storage, within melanocytes. By accelerating the breakdown of existing melanin, this compound can lead to a reduction in visible pigmentation.[10] Some studies also suggest an inhibitory effect on tyrosinase, the key enzyme in melanin synthesis.[10]
Experimental Protocol:
A detailed protocol for the melanin content assay in B16F10 melanoma cells is available in the Appendix.
Skin Hydration
Maintaining adequate skin hydration is crucial for a healthy skin barrier and a youthful appearance. While direct clinical data for this compound is limited, its parent compound, ursolic acid, is suggested to enhance moisturization and skin barrier function.[2] One potential mechanism is the upregulation of aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol in the epidermis.[11]
Formulation and Stability
The improved water solubility of this compound makes it more amenable to incorporation into various cosmetic formulations, including creams, lotions, and serums. However, as with any active ingredient, careful consideration must be given to formulation parameters to ensure stability and efficacy.
Stability Considerations:
-
pH: The stability of this compound is influenced by the pH of the formulation. It is generally more stable in neutral to slightly alkaline conditions.
-
Temperature: Accelerated stability testing, including freeze-thaw cycles and elevated temperature storage, is recommended to assess the long-term stability of formulations containing this compound.[12][13]
-
Compatibility: Compatibility with other cosmetic ingredients should be evaluated to prevent precipitation or degradation of the active.
Safety and Toxicology
This compound is generally considered safe for topical use in cosmetic formulations.[5] Its parent compound, ursolic acid, has a long history of use in traditional medicine and is found in many edible plants. However, as with any cosmetic ingredient, it is recommended to conduct appropriate safety and irritation testing for new formulations.
Conclusion
This compound is a scientifically-backed cosmeceutical ingredient with a compelling portfolio of anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties. Its improved solubility over ursolic acid enhances its potential for formulation in a variety of skincare products. The detailed mechanisms of action and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the benefits of this compound in the development of next-generation cosmeceuticals.
Appendix: Detailed Experimental Protocols
A.1. Anti-Inflammatory Assay in HaCaT Keratinocytes
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (IL-6 and IL-8) in human keratinocytes stimulated with an inflammatory agent.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Inflammatory stimulus (e.g., a cytokine cocktail of IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α)
-
This compound
-
ELISA kits for human IL-6 and IL-8
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HaCaT cells in 24-well plates at a density that allows them to reach confluence before the experiment.
-
Treatment: Once confluent, replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Pre-incubate for 2 hours.
-
Stimulation: Add the inflammatory stimulus to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentrations of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the stimulated control.
A.2. DPPH Radical Scavenging Assay
Objective: To determine the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent and create a series of dilutions. Prepare similar dilutions of ascorbic acid as a positive control.
-
Reaction: In a 96-well plate, add a specific volume of each sample or control dilution to the wells. Then, add the DPPH solution to each well. Include a blank with only the solvent and a control with the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
A.3. Western Blot Analysis for Collagen I in Human Dermal Fibroblasts
Objective: To quantify the expression of Collagen I protein in human dermal fibroblasts treated with this compound.
Materials:
-
Primary human dermal fibroblasts
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Collagen I
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Collagen I, followed by incubation with the HRP-conjugated secondary antibody.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for Collagen I and the loading control. Normalize the Collagen I expression to the loading control.
A.4. Quantitative PCR (qPCR) for MMP-1 Expression
Objective: To quantify the relative expression of MMP-1 mRNA in skin cells treated with this compound.
Materials:
-
Skin cells (e.g., human dermal fibroblasts)
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MMP-1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MMP-1 and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MMP-1 expression in the treated samples compared to the untreated control.
A.5. Melanin Content Assay in B16F10 Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Kojic acid (positive control)
-
1N NaOH
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or kojic acid.
-
Stimulation: Add α-MSH to the wells (except for the negative control) to stimulate melanogenesis and incubate for 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 1N NaOH to each well.
-
Melanin Solubilization: Incubate the plate at 60°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Protein Quantification: In a parallel plate, determine the protein concentration of the cell lysates to normalize the melanin content.
-
Data Analysis: Calculate the melanin content as the absorbance per microgram of protein and express it as a percentage of the α-MSH-stimulated control.
References
- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound 70% | BECARRE Natural [becarre-natural.com]
- 7. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid, an antagonist for transforming growth factor (TGF)-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ursolic Acid Induces Apoptosis Through Mitochondrial Intrinsic Pathway and Suppression of ERK1/2 MAPK in HeLa Cells [jstage.jst.go.jp]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. jppres.com [jppres.com]
A Technical Guide to the Early Research on Ursolic Acid for the Treatment of Skeletal Muscle Atrophy
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is associated with numerous diseases, disuse, and aging. The identification of therapeutic agents to counteract this process is a significant area of research. Early in the 2010s, ursolic acid, a natural pentacyclic triterpenoid compound found in various plants, was identified as a promising small molecule inhibitor of muscle atrophy. This technical guide provides an in-depth review of the seminal research that established the foundational evidence for ursolic acid's efficacy in preventing muscle wasting and promoting muscle growth. It details the core mechanisms of action, experimental protocols, and quantitative outcomes from these pioneering studies.
Core Mechanism of Action: Dual Regulation of Anabolic and Catabolic Pathways
The foundational research by Kunkel et al. revealed that ursolic acid combats muscle atrophy through a dual mechanism: it enhances anabolic (growth) signaling while simultaneously suppressing catabolic (breakdown) pathways.[1] The primary signaling cascade implicated is the insulin/Insulin-like Growth Factor 1 (IGF-1) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[2][3]
Ursolic acid was found to stimulate this pathway, leading to the activation of Akt (also known as Protein Kinase B).[4][5] Activated Akt orchestrates several downstream effects beneficial for muscle health:
-
Stimulation of Protein Synthesis: Akt activates the mammalian Target of Rapamycin (mTOR) complex, a master regulator of cell growth and protein synthesis.[6][7]
-
Inhibition of Protein Degradation: Akt activation leads to the inhibitory phosphorylation of the Forkhead box O (FoxO) family of transcription factors.[7] When active, FoxO proteins translocate to the nucleus and induce the expression of key atrophy-related genes, known as atrogenes.[8] The two most prominent atrogenes are Muscle Atrophy F-box (MAFbx, or Atrogin-1) and Muscle RING-Finger protein 1 (MuRF1).[9][10] These are E3 ubiquitin ligases that tag proteins for degradation by the proteasome.[11]
By enhancing Akt signaling, ursolic acid effectively inhibits FoxO, leading to decreased expression of Atrogin-1 and MuRF1, thereby reducing the rate of muscle protein degradation.[1][10]
Summary of Quantitative Data from Early Studies
The initial studies provided compelling quantitative evidence of ursolic acid's effects on muscle physiology, gene expression, and overall metabolic health in mouse models.
Table 1: Effect of Ursolic Acid on Skeletal Muscle Mass and Fiber Size
| Atrophy Model | Parameter | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Fasting | Quadriceps Weight | 0.05% Ursolic Acid in diet | Prevented ~15% loss of muscle mass vs. control | [1] |
| Denervation | Gastrocnemius Weight | 0.05% Ursolic Acid in diet | Attenuated atrophy; ~10% greater mass vs. control | [1] |
| Healthy (Non-atrophied) | Quadriceps & Gastrocnemius Weight | 0.14% Ursolic Acid in diet | ~7% increase in muscle mass vs. control | [1] |
| Healthy (Non-atrophied) | Muscle Fiber Size (Quadriceps) | 0.14% Ursolic Acid in diet | 9% (fast-twitch) and 10% (slow-twitch) increase in diameter | [1] |
| High-Fat Diet Induced Obesity | Quadriceps, Gastrocnemius, Triceps Weight | 0.14% Ursolic Acid in diet | 15% increase in muscle mass vs. HFD control | [5] |
| High-Fat Diet Induced Obesity | Muscle Fiber Size (Gastrocnemius) | 0.14% Ursolic Acid in diet | Significant increase in both fast and slow fiber size |[5] |
Table 2: Effect of Ursolic Acid on Atrophy-Related Gene Expression
| Atrophy Model | Gene Analyzed | Treatment | Result (mRNA Fold Change vs. Atrophied Control) | Reference |
|---|---|---|---|---|
| Fasting | Atrogin-1 (Fbxo32) | 0.05% Ursolic Acid | ~40% reduction | [1] |
| Fasting | MuRF1 (Trim63) | 0.05% Ursolic Acid | ~50% reduction | [1] |
| Denervation | Atrogin-1 (Fbxo32) | 0.05% Ursolic Acid | ~35% reduction | [1] |
| Denervation | MuRF1 (Trim63) | 0.05% Ursolic Acid | ~25% reduction | [1] |
| Spinal Cord Injury | Atrogin-1 (Fbxo32) | 200 mg/kg/day | Significantly attenuated upregulation | [7] |
| Spinal Cord Injury | MuRF1 (Trim63) | 200 mg/kg/day | Significantly attenuated upregulation |[7] |
Table 3: Effect of Ursolic Acid on Muscle Function and Systemic Metabolism
| Model | Parameter | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Healthy (Non-atrophied) | Grip Strength | 0.14% Ursolic Acid | ~18% increase vs. control | [1] |
| High-Fat Diet | Grip Strength | 0.14% Ursolic Acid | ~30% increase vs. HFD control | [5] |
| High-Fat Diet | Exercise Capacity | 0.14% Ursolic Acid | Significant increase in treadmill running distance and time | [5] |
| High-Fat Diet | Fasting Blood Glucose | 0.14% Ursolic Acid | Reduced from ~150 mg/dL to ~110 mg/dL | [1][5] |
| High-Fat Diet | Adiposity (Body Fat %) | 0.14% Ursolic Acid | Reduced from ~45% to ~30% |[1][5] |
Detailed Experimental Protocols
The methodologies employed in the foundational studies were critical for establishing the link between ursolic acid and muscle atrophy.
Animal Models and Atrophy Induction
-
Animals: Studies primarily used male C57BL/6 mice, typically 7-12 weeks of age at the start of the experiments.[1][5]
-
Fasting-Induced Atrophy: Mice were provided with water but no food for 24 hours to induce an acute catabolic state in skeletal muscle.[1]
-
Denervation-Induced Atrophy: To model disuse atrophy, mice were anesthetized, and the right sciatic nerve was transected in the mid-thigh region. The contralateral (left) leg served as an internal control. Muscles were typically harvested 7 days post-surgery.[1]
-
High-Fat Diet (HFD) Model: To study effects in a metabolic disease context, mice were fed a diet containing 60% of calories from fat for several weeks. Ursolic acid was then incorporated into this diet.[5]
Ursolic Acid Administration
-
Route: Ursolic acid was mixed directly into the powdered mouse chow.
-
Dosage: Concentrations ranged from 0.05% to 0.14% (w/w) in the diet.[1] For a standard diet, 0.14% corresponds to an approximate daily intake of 200 mg/kg.[12]
-
Duration: Treatment periods varied depending on the model, from 7 days in the denervation model to 5-6 weeks in hypertrophy and HFD studies.[1][5]
Muscle Tissue Analysis
-
Histology and Fiber Sizing:
-
Quadriceps or gastrocnemius muscles were dissected, weighed, and frozen in isopentane cooled by liquid nitrogen.
-
10 µm thick cross-sections were cut using a cryostat.
-
Sections were stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.
-
Images were captured via light microscopy, and the minimal Feret's diameter of hundreds of individual fibers per muscle was measured using imaging software (e.g., ImageJ) to determine the cross-sectional area.[1][5]
-
-
Gene Expression Analysis (Quantitative Real-Time PCR):
-
Total RNA was isolated from frozen muscle tissue using TRIzol reagent.
-
RNA was reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR was performed using TaqMan gene expression assays with specific primers and probes for target genes (e.g., Fbxo32, Trim63, Igf1) and a housekeeping gene (e.g., 18S rRNA) for normalization.
-
Relative mRNA levels were calculated using the comparative CT (ΔΔCT) method.[1]
-
-
Protein Analysis (Western Blotting):
-
Muscle tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated overnight with primary antibodies against proteins of interest (e.g., total Akt, phosphorylated Akt (Ser473), total S6K, phosphorylated S6K (Thr389)).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified via densitometry.[5]
-
Experimental and Logical Workflow Visualization
The general workflow for these early studies followed a logical progression from hypothesis to multi-level analysis.
Conclusion and Future Directions
The early research on ursolic acid, spearheaded by the work of Kunkel and colleagues, was pivotal in identifying a naturally occurring small molecule with significant therapeutic potential for muscle atrophy.[1] These studies rigorously demonstrated that ursolic acid could not only prevent muscle wasting in various catabolic states but also actively promote muscle hypertrophy. The elucidation of its mechanism via the IGF-1/Akt signaling pathway provided a strong molecular basis for its effects. Furthermore, the concurrent improvements in metabolic parameters like adiposity and glucose intolerance suggested broader therapeutic applications.[5] This foundational work has since catalyzed further research into ursolic acid and its derivatives for a range of conditions, including sarcopenia, cachexia, and spinal cord injury, paving the way for potential clinical translation.[13][14][15]
References
- 1. mRNA expression signatures of human skeletal muscle atrophy identify a natural compound that increases muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Ursolic acid increases skeletal muscle and brown fat and decreases diet-induced obesity, glucose intolerance and fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ursolic acid on sub-lesional muscle pathology in a contusion model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of ursolic acid on muscle mass and bone microstructure in rats with casting-induced muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ast-ss.com [ast-ss.com]
- 11. paulogentil.com [paulogentil.com]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Ursolic Acid Induces Beneficial Changes in Skeletal Muscle mRNA Expression and Increases Exercise Participation and Performance in Dogs with Age-Related Muscle Atrophy | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Ursolic Acid + Strength Training for Muscle Atrophy and Insulin Resistance in Spinal Cord Injury · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Synthesis of Sodium Ursolate from Ursolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of sodium ursolate from ursolic acid. Ursolic acid, a pentacyclic triterpenoid carboxylic acid, exhibits a range of biological activities but suffers from poor aqueous solubility, limiting its therapeutic applications. Conversion to its sodium salt, this compound, significantly enhances its solubility and potential bioavailability. This application note outlines a straightforward and efficient method for this conversion via a neutralization reaction. Detailed experimental procedures, quantitative data on reaction parameters, and analytical methods for characterization and purity assessment are provided to guide researchers in the successful synthesis and evaluation of this compound.
Introduction
Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, and rosemary. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Despite its therapeutic potential, the clinical translation of ursolic acid is hampered by its low solubility in aqueous media. A common strategy to overcome this limitation is to convert the carboxylic acid moiety into a more soluble salt form. The synthesis of this compound, the sodium salt of ursolic acid, offers a promising approach to improve its physicochemical properties for pharmaceutical and cosmetic applications. This protocol details a reliable method for the synthesis of this compound from ursolic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | Ursolic Acid | This compound |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₇NaO₃[1] |
| Molecular Weight | 456.7 g/mol | 478.7 g/mol [1] |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Poorly soluble in water; Soluble in ethanol, DMSO, DMF | More soluble in aqueous solutions than ursolic acid |
| CAS Number | 77-52-1 | 220435-39-2[1] |
Synthesis Workflow
The overall process for the synthesis of this compound from ursolic acid is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Ursolic Acid (≥98% purity)
-
Sodium Hydroxide (NaOH), pellets or solution
-
Ethanol (95% or absolute) or Methanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum oven
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Synthesis of this compound
This protocol is based on the general principle of acid-base neutralization, adapted from procedures described for similar compounds.
-
Dissolution of Ursolic Acid:
-
In a round-bottom flask, dissolve a known amount of ursolic acid in a suitable organic solvent such as ethanol or methanol. A common concentration is to use a 10-20 fold volume of solvent relative to the mass of ursolic acid (e.g., 100-200 mL of solvent for 10 g of ursolic acid).
-
Gently warm the mixture while stirring to facilitate complete dissolution of the ursolic acid.
-
-
Preparation of Sodium Hydroxide Solution:
-
Prepare a solution of sodium hydroxide in the same solvent used for the ursolic acid, or in water. A typical concentration is 2-5% (w/v) NaOH.
-
Calculate the stoichiometric amount of NaOH required to neutralize the ursolic acid (molar ratio of ursolic acid to NaOH should be approximately 1:1 to 1:1.1).
-
-
Neutralization Reaction:
-
Slowly add the sodium hydroxide solution to the dissolved ursolic acid with continuous stirring.
-
The reaction can be carried out at room temperature or under gentle reflux (boiling) for a specified period, typically ranging from 1 to 4 hours, to ensure complete reaction. Monitor the reaction progress by checking the pH, which should become neutral to slightly basic (pH 7-9).
-
-
Isolation of this compound:
-
After the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Alternatively, if the this compound precipitates out of the solution upon cooling, it can be collected by filtration. The filter cake should be washed with a small amount of cold solvent to remove any unreacted starting materials or excess base.
-
-
Purification and Drying:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes. Data is compiled from analogous syntheses and general chemical principles.
| Parameter | Value/Range | Notes |
| Molar Ratio (Ursolic Acid:NaOH) | 1 : 1.0 - 1.1 | A slight excess of NaOH can ensure complete conversion. |
| Solvent System | Ethanol, Methanol, or Ethanol/Water mixture | The choice of solvent affects solubility and reaction rate. |
| Reaction Temperature | Room Temperature to Reflux (e.g., ~78 °C for ethanol) | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 4 hours | Monitor completion by TLC or pH measurement. |
| Expected Yield | > 90% | Yields can vary based on reaction scale and purification method. |
| Purity (by HPLC) | ≥ 95% | Purity should be assessed using appropriate analytical techniques. |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
Analytical Methods
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound with a purity of ≥95%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation | The spectra should be consistent with the structure of ursolate, showing characteristic shifts for the triterpenoid backbone and the absence of the carboxylic acid proton signal. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and appearance of a characteristic carboxylate salt absorption. |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show a peak corresponding to the ursolate anion (m/z ~455.35).[2] |
Signaling Pathway Diagram
Ursolic acid and its derivatives are known to modulate various cellular signaling pathways. The diagram below illustrates a generalized pathway often associated with the biological activities of triterpenoids.
Caption: A generalized signaling pathway modulated by triterpenoids.
Conclusion
The conversion of ursolic acid to this compound is a critical step in enhancing its potential as a therapeutic or cosmetic agent. The protocol described herein provides a robust and reproducible method for this synthesis. By carefully controlling the reaction conditions and employing the appropriate analytical techniques for characterization, researchers can produce high-purity this compound for further investigation and development. This application note serves as a comprehensive guide for professionals in the field of drug development and natural product chemistry.
References
Application Notes and Protocols for the Preparation of Sodium Ursolate Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in various plants. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In cell culture-based assays, the accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture applications. It includes information on the solubility of the related compound, ursolic acid, recommendations for solvent selection, step-by-step instructions for preparing stock and working solutions, and guidelines for storage and handling. Additionally, it outlines a key signaling pathway affected by ursolic acid to provide context for its mechanism of action.
Physicochemical Properties and Solubility
Table 1: Solubility of Ursolic Acid in Common Solvents
| Solvent | Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥21.55 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 | [2] |
| Ethanol | ~16.8 | [3] |
| Ethanol | ~0.5 | [2] |
| Water | Poorly soluble/Insoluble | [4] |
Note: The solubility of this compound in water is expected to be higher than that of ursolic acid. However, empirical determination is recommended for precise applications.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, deionized, or distilled water
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filters
-
Laminar flow hood or biosafety cabinet
-
Personal protective equipment (gloves, lab coat, safety glasses)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. The molecular weight of this compound is approximately 478.7 g/mol .[5]
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biosafety cabinet.
-
Weighing: Accurately weigh out 4.79 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube or a 15 mL conical tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month). Protect from light.
Preparation of Working Solutions
Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium.
Important Consideration for Solvent Cytotoxicity:
DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with a concentration of ≤0.1% being ideal to minimize any potential solvent-induced effects.
Example Calculation for a 10 µM Working Solution:
To prepare a 1 mL working solution of 10 µM this compound from a 10 mM stock solution:
-
Use the dilution formula: M1V1 = M2V2
-
M1 = Concentration of stock solution = 10 mM
-
V1 = Volume of stock solution to be added = ?
-
M2 = Desired concentration of working solution = 10 µM = 0.01 mM
-
V2 = Final volume of working solution = 1 mL
-
-
Calculate V1:
-
(10 mM) * V1 = (0.01 mM) * (1 mL)
-
V1 = 0.001 mL = 1 µL
-
-
Preparation: Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete cell culture medium. Mix well by gentle pipetting.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium (in this case, 1 µL of DMSO to 999 µL of medium). This control is essential to distinguish the effects of this compound from any potential effects of the solvent.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Signaling Pathway
Ursolic acid, the parent compound of this compound, has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways affected is the PI3K/Akt/mTOR pathway.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H47NaO3 | CID 71587647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Sodium Ursolate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in numerous plants and has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Accurate and precise quantification of this compound in various samples, such as herbal extracts, pharmaceutical formulations, and biological matrices, is crucial for quality control, dosage determination, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[1] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a sample mixture. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. The analyte is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Orthophosphoric acid or Phosphate buffer components (analytical grade)
-
0.45 µm membrane filters for sample and mobile phase filtration
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Vortex mixer
3. Chromatographic Conditions
A variety of HPLC conditions have been successfully employed for the analysis of ursolic acid and its salts. Below are three validated methods that can be adapted for this compound quantification. Method 1 is presented as the primary protocol.
Method 1 (Recommended):
-
Column: Grace Smart RP C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol: Water: Orthophosphoric Acid (35:65:0.05, v/v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Run Time: Approximately 15 minutes[2]
4. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 25, 50, 100, 250, 475 µg/mL).[2]
5. Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a solid herbal extract:
-
Accurately weigh a known amount of the powdered sample (e.g., 1.0 g).
-
Add a suitable volume of methanol (e.g., 25 mL) and extract using ultrasonication for 30-60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration curve range.
6. Calibration Curve Construction
-
Inject 20 µL of each working standard solution into the HPLC system in triplicate.
-
Record the peak area for this compound at its retention time (approximately 7.15 min for Method 1).[2]
-
Plot a graph of the mean peak area versus the corresponding concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.
7. Sample Analysis and Quantification
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time obtained from the standard injections.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Calculation:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final amount of this compound in the original sample should be calculated considering the initial sample weight and any dilution factors.
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC methods for the quantification of ursolic acid, which are applicable to this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Grace Smart RP C18 (250 x 4.6 mm, 5 µm)[2] | Symmetry Shield RP18 (dimensions not specified)[3] | Kromasil C18 (150 x 4.6 mm, 10 µm)[5] |
| Mobile Phase | Methanol: Water: Orthophosphoric Acid (35:65:0.05)[2] | Methanol: Water (88:12)[3] | Methanol: 0.03M Phosphate Buffer (pH 3) (90:10)[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] | 0.5 mL/min[5] |
| Detection Wavelength | 210 nm[2] | 210 nm[3] | 214 nm[5] |
| Linearity Range | 25 - 475 µg/mL[2] | 4.4 - 22.0 µg[3] | 0.6 - 1.8 mg/mL[5] |
| Correlation Coefficient (R²) | > 0.999 | 0.9992[3] | 0.9996[5] |
| Retention Time (min) | ~7.15[2] | Not specified | Not specified |
| LOD | 0.02 - 0.06 µg/mL[2] | Not specified | Not specified |
| LOQ | 0.08 - 0.20 µg/mL[2] | Not specified | Not specified |
| Average Recovery (%) | 96.07 - 101.69%[2] | 99.32%[3] | 102.3%[5] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. ijesrr.org [ijesrr.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and HPLC Analysis of Ursolic Acid From Eriobotrya japonica Lindl | Semantic Scholar [semanticscholar.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Sodium Ursolate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium ursolate, the sodium salt of the pentacyclic triterpenoid ursolic acid, is a promising natural compound with demonstrated anti-cancer properties.[1][2] It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines.[3][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death. Additionally, a summary of the key signaling pathways affected by ursolic acid is presented.
Data Presentation
The following tables provide a structured summary of exemplary quantitative data that can be obtained from the described assays. These are representative values and will vary depending on the cell line and specific experimental conditions.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Relative to Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 85 | ± 4.8 |
| 25 | 62 | ± 6.1 |
| 50 | 41 | ± 5.5 |
| 100 | 23 | ± 3.9 |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Relative to Maximum Lysis) | Standard Deviation |
| 0 (Control) | 5 | ± 1.2 |
| 10 | 18 | ± 2.5 |
| 25 | 35 | ± 3.1 |
| 50 | 58 | ± 4.0 |
| 100 | 75 | ± 5.3 |
Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
| Concentration of this compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 2.1 | 1.5 | 96.4 |
| 25 | 15.8 | 5.2 | 79.0 |
| 50 | 35.2 | 12.7 | 52.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MCF-7, HepG2, A549)[2][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solvent (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)[10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, as it is more soluble than ursolic acid).[9] Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[7][10]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercial LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for: no-cell control (medium only), vehicle-only control, and maximum LDH release control.[12][13]
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Maximum LDH Release Control: Approximately 30-45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the maximum LDH release control wells.[14][15]
-
Supernatant Collection: After incubation, centrifuge the plate at 250-400 x g for 5 minutes to pellet the cells.[14]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11] Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15] Add 50 µL of the stop solution provided in the kit to each well.[11] Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound
-
Appropriate cancer cell line
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300-600 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit manufacturer's instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17] Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Key signaling pathways modulated by ursolic acid/sodium ursolate in cancer cells.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. japsonline.com [japsonline.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Sodium Ursolate in Topical Skin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound with significant potential for use in topical dermatological and cosmetic formulations.[1][2] Possessing anti-inflammatory, antioxidant, and collagen-modulating properties, this compound is a promising active ingredient for addressing a variety of skin concerns, including signs of aging, inflammation, and oxidative stress-induced damage.[1][3] These application notes provide detailed information on the mechanisms of action of this compound, protocols for its evaluation in topical formulations, and quantitative data to support its efficacy.
Mechanisms of Action
This compound exerts its beneficial effects on the skin through multiple signaling pathways:
-
Anti-inflammatory Effects: this compound has been shown to inhibit pro-inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.[4][5][6][7][8][9] By downregulating these pathways, this compound can reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby mitigating skin inflammation.[3]
-
Collagen Regulation: this compound plays a dual role in maintaining the integrity of the extracellular matrix. It can stimulate collagen synthesis through the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][2][10] Simultaneously, it can inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-1, which are enzymes responsible for collagen degradation. This dual action helps to preserve and improve skin elasticity and firmness.[1]
-
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals, which helps to protect the skin from oxidative damage caused by environmental stressors like UV radiation.[1][3] This activity is crucial in preventing premature aging and maintaining overall skin health.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy of ursolic acid, the parent compound of this compound. This data provides a baseline for formulating and testing topical products containing this compound.
Table 1: Effect of Ursolic Acid on Collagen and MMP-1 Expression in Human Dermal Fibroblasts
| Parameter | Concentration | Incubation Time | Result | Reference |
| Col1A1 mRNA | 10 µM | 24 h | ~88% decrease | [11] |
| Col1A1 Protein | 10 µM | 24 h | ~88% decrease | [11] |
| MMP-1 mRNA | 10 µM | 24 h | ~20-fold increase | [11] |
| MMP-1 Protein | 10 µM | 24 h | ~20-fold increase | [11] |
Table 2: In Vitro Anti-inflammatory Activity of Ursolic Acid
| Cell Line | Inflammatory Stimulus | Ursolic Acid Concentration | Measured Parameter | Inhibition | Reference |
| A549 | TNF-α (2.5 ng/mL) | 10 µM | c-FLIPL expression | Significant inhibition | [12] |
| Jurkat | PMA/PHA | 1-10 µM | IL-2 production | Concentration-dependent | [13] |
| Jurkat | PMA/PHA | 1-10 µM | TNF-α production | Concentration-dependent | [13] |
Table 3: Cytotoxicity of Ursolic Acid
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| G361 (Melanoma) | MTT | 25.2 µM | 24 h | [14] |
| G361 (Melanoma) | MTT | 21.5 µM | 48 h | [14] |
| SK-MEL-2 (Melanoma) | MTT | 58.43 µM | Not specified | [15] |
| Human Skin Fibroblasts | MTT | >10 µM | Not specified | [11] |
Experimental Protocols
Protocol for In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol is designed to quantify the effect of this compound on collagen production in human dermal fibroblasts.
Materials:
-
Normal human dermal fibroblasts (NHDF)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sirius Red Collagen Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
0.5 M Acetic Acid
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture NHDF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the fibroblasts in 6-well plates at a density of 1 x 10^4 cells/mL and allow them to adhere overnight.[16]
-
Treatment: Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (dissolving solvent for this compound) and an untreated control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Collagen Quantification (Sirius Red Assay):
-
Prepare standard collagen solutions in 0.5 M acetic acid (0-50 µg).[16]
-
Collect the cell culture medium and lyse the cells to measure both secreted and cell-associated collagen.
-
Add 1 mL of Sirius Red dye solution to 100 µL of the sample or standard and incubate for 30 minutes at room temperature.[16]
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the collagen-dye complex.[16]
-
Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.[16]
-
Dissolve the pellet in a known volume of 0.5 M NaOH.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the collagen concentration in each sample based on the standard curve. Express the results as a percentage of the control.
Protocol for DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the antioxidant capacity of a topical formulation containing this compound.
Materials:
-
Topical formulation containing this compound
-
Methanol or Ethanol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[4][17]
-
Sample Preparation: Dilute the topical formulation in methanol to obtain a range of concentrations (e.g., 8, 16, 24, 32 ppm).[17] Prepare a series of ascorbic acid solutions as a positive control.
-
Reaction: In a test tube or a 96-well plate, mix 1 mL of the sample or standard solution with 1 mL of the DPPH solution.[4]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[4][17]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as a blank.[4][17]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol for Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol assesses the penetration of this compound from a topical formulation through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Topical formulation containing this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringes and needles
Procedure:
-
Skin Preparation: Obtain full-thickness human or porcine skin. Remove any subcutaneous fat and hair. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[18]
-
Cell Assembly: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.[19] Maintain the temperature at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh receptor solution.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the skin.
Caption: TGF-β/Smad signaling pathway and its inhibition by this compound.
Caption: MAPK signaling pathway modulation by this compound.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflows
Caption: General experimental workflow for evaluating this compound formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Ursolic acid inhibits human dermal fibroblasts hyperproliferation, migration, and collagen deposition induced by TGF-β via regulating the Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Effect of Combined Treatment with Ursolic Acid and Resveratrol on Skin Tumor Promotion by 12-O-Tetradecanoylphorbol-13-Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ursolic acid ameliorates DNCB-induced atopic dermatitis-like symptoms in mice by regulating TLR4/NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid, an antagonist for transforming growth factor (TGF)-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 15. researchgate.net [researchgate.net]
- 16. Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones [mdpi.com]
- 17. ujpronline.com [ujpronline.com]
- 18. sciensage.info [sciensage.info]
- 19. mmsl.cz [mmsl.cz]
Animal Models for In Vivo Assessment of Sodium Ursolate: A Detailed Guide for Researchers
Introduction: Sodium ursolate, the salt form of the pentacyclic triterpenoid ursolic acid, is a promising natural compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2][3] Its therapeutic potential is being actively investigated for various diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of this compound. Due to the limited availability of studies specifically investigating "this compound," this guide will focus on the extensive research conducted on its active component, ursolic acid (UA), which is pharmacologically representative.
I. Therapeutic Areas and Corresponding Animal Models
A variety of animal models have been employed to investigate the therapeutic efficacy of ursolic acid across different disease areas. The selection of an appropriate model is critical for obtaining relevant and translatable data.
Oncology
Ursolic acid has demonstrated significant anti-tumor activity in several preclinical cancer models.[1][4][5]
-
Xenograft Models: These are the most common models for evaluating anti-cancer efficacy. They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[4][6][7]
-
Syngeneic Models: These models utilize immunocompetent mice and implant mouse-derived tumor cells, allowing for the study of the interaction between the therapeutic agent and the host immune system.
-
Carcinogen-Induced Models: Chemical carcinogens are used to induce tumors in animals, mimicking the natural process of tumorigenesis.
Inflammation and Autoimmune Diseases
The anti-inflammatory properties of ursolic acid have been investigated in various animal models of inflammation.[8][9][10]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of systemic inflammation or localized inflammation in specific organs.[11]
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis, where an autoimmune response is induced by immunization with type II collagen.
-
Psoriasis Models: Imiquimod-induced or cytokine-induced models in mice are used to mimic the inflammatory skin condition of psoriasis.[12]
Metabolic Diseases
Ursolic acid has shown potential in ameliorating metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[13][14][15]
-
High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a high-fat diet leads to weight gain, adiposity, insulin resistance, and other metabolic dysfunctions, closely mimicking the human condition.[14][15]
-
Genetically Modified Models: Mice with genetic modifications, such as ob/ob or db/db mice, spontaneously develop obesity and diabetes and are valuable tools for studying metabolic diseases.[16]
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can induce a model of type 1 diabetes.
II. Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on ursolic acid.
Table 1: Anti-Cancer Efficacy of Ursolic Acid in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Ursolic Acid Dose | Route of Administration | Key Findings |
| Pancreatic Cancer | Nude Mice | Panc-28 (orthotopic) | 250 mg/kg/day | Oral | Suppressed tumor growth and enhanced the effect of gemcitabine.[6] |
| Breast Cancer | Ovariectomized C57BL/6 Mice | MMTV-Wnt-1 | 0.05%, 0.10%, or 0.25% in diet | Oral (dietary) | 0.10% dose was most effective in inhibiting tumor take and size.[5] |
| Gastric Cancer | Nude Mice | BGC-803 | 10 mg/kg | Subcutaneous | Attenuated LPS-induced tumor proliferation and inflammation.[11] |
| Hepatocellular Carcinoma | Nude Mice | H22 | Not specified | Not specified | Inhibited tumor growth.[4] |
| Prostate Cancer | Immunodeficient Mice | VCaP-Luc | Not specified | Not specified | Reduced tumor volume and weight.[7] |
Table 2: Pharmacokinetic Parameters of Ursolic Acid in Rodents
| Animal Model | Dose | Route of Administration | Cmax | Tmax | Bioavailability |
| Rat | 80.32 mg/kg (in Lu-Ying extract) | Oral | Low plasma concentrations | 1 hour | Low |
| Rat | Not specified | IV | - | - | - |
| Healthy Volunteers & Cancer Patients (UA Nanoliposomes) | 37-98 mg/m² | IV | Dose-proportional | End of infusion | 100% (IV) |
Table 3: Toxicity Profile of Ursolic Acid in Rodents
| Animal Model | Dose | Duration | Key Findings |
| Han-Wistar Rats | Up to 1000 mg/kg/day | 90 days | No observed adverse effect level (NOAEL) was determined to be higher than 1000 mg/kg/day.[17] |
| Kunming Mice | 0.2 mL/10 g | Not specified | No signs of toxicity observed.[1] |
III. Experimental Protocols
Protocol for Orthotopic Pancreatic Cancer Xenograft Model
This protocol is based on a study investigating the synergistic effect of ursolic acid and gemcitabine.[6]
1. Animal Model:
-
Species: Athymic nude mice (nu/nu)
-
Age: 4-6 weeks
-
Housing: Maintained in a sterile environment with ad libitum access to food and water.
2. Cell Culture and Implantation:
-
Cell Line: Panc-28 human pancreatic cancer cells.
-
Culture Conditions: Grow cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank.
-
Exteriorize the spleen and pancreas.
-
Inject 1 x 10^6 Panc-28 cells in 50 µL of PBS into the pancreas.
-
Suture the abdominal wall and skin.
-
3. Treatment Regimen:
-
Allow tumors to establish for one week.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, Ursolic acid, Gemcitabine, Ursolic acid + Gemcitabine).
-
Administer ursolic acid orally at a dose of 250 mg/kg body weight daily.
-
Administer gemcitabine intraperitoneally at a dose of 25 mg/kg body weight twice a week.
4. Efficacy Evaluation:
-
Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells).
-
Measure tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
5. Data Analysis:
-
Compare tumor growth rates and final tumor weights between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol for High-Fat Diet-Induced NAFLD Model in Rats
This protocol is adapted from a study evaluating the therapeutic role of ursolic acid in NAFLD.[14][15]
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 6 weeks
-
Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle.
2. Diet and Model Induction:
-
Acclimatize rats for one week on a standard chow diet.
-
Induce NAFLD by feeding a high-fat diet (HFD) for 8 weeks. The HFD should be well-defined in terms of its composition (e.g., % kcal from fat, carbohydrates, and protein).
3. Treatment Regimen:
-
After 8 weeks of HFD, confirm the development of NAFLD (e.g., via non-invasive imaging or analysis of a subset of animals).
-
Randomly assign the NAFLD rats to treatment groups (e.g., HFD control, HFD + low-dose UA, HFD + medium-dose UA, HFD + high-dose UA).
-
Supplement the HFD with ursolic acid at different concentrations (e.g., 0.125%, 0.25%, 0.5% w/w) for a further 6 weeks.
4. Efficacy Evaluation:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., liver enzymes, lipid profile, glucose, insulin).
-
Euthanize the rats and collect liver tissue for weight measurement, histological analysis (H&E and Oil Red O staining), and molecular analysis (e.g., gene expression of lipid metabolism markers).
5. Data Analysis:
-
Compare the measured parameters between the different treatment groups using statistical methods such as one-way ANOVA followed by a post-hoc test.
IV. Signaling Pathways and Visualizations
Ursolic acid has been shown to modulate several key signaling pathways involved in cancer, inflammation, and metabolism.
Anti-Cancer Signaling Pathways
Ursolic acid exerts its anti-cancer effects by targeting multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[18]
Caption: Ursolic acid's anti-cancer signaling modulation.
Anti-Inflammatory Signaling Pathways
Ursolic acid mitigates inflammation by inhibiting pro-inflammatory signaling cascades.[11]
Caption: Ursolic acid's anti-inflammatory mechanism.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for conducting an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy studies.
Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. It is crucial to consult relevant literature and adhere to all ethical and regulatory requirements for animal research.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of ursolic acid in a mouse model of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid inhibits the growth of human pancreatic cancer and enhances the antitumor potential of gemcitabine in an orthotopic mouse model through suppression of the inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Ursolic Acid on Immune Function and Antioxidative Capacity in Weaned Rabbits | MDPI [mdpi.com]
- 10. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Protects Against Proliferation and Inflammatory Response in LPS-Treated Gastric Tumour Model and Cells by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro [mdpi.com]
- 13. Ursolic acid ameliorates obesity of mice fed with high-fat diet via alteration of gut microbiota and amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic role of ursolic acid on ameliorating hepatic steatosis and improving metabolic disorders in high-fat diet-induced non-alcoholic fatty liver disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic Role of Ursolic Acid on Ameliorating Hepatic Steatosis and Improving Metabolic Disorders in High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic disorders animal models [ibd-biotech.com]
- 17. Repeated dose (90 days) oral toxicity study of ursolic acid in Han-Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ursolic Acid’s Alluring Journey: One Triterpenoid vs. Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Sodium Ursolate's Effect on Collagen Synthesis in Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in various plants.[1] While the initial interest may be in stimulating collagen synthesis for applications in skin aging, a significant body of scientific literature indicates that ursolic acid and its derivatives primarily act as inhibitors of collagen synthesis in fibroblasts, particularly in the context of fibrosis.[2][3] This inhibitory effect is mainly achieved through the suppression of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a key regulator of collagen production.[2][4]
Conversely, ursolic acid has been shown to promote the degradation of collagen by increasing the activity of matrix metalloproteinase-1 (MMP-1).[2][5] This dual action of inhibiting collagen production and promoting its breakdown makes this compound a compound of interest for anti-fibrotic therapies.[2][3]
Interestingly, one study has reported that liposome-encapsulated ursolic acid can increase collagen content in cultured human dermal fibroblasts, suggesting that the formulation and delivery method may significantly influence its biological activity.[1]
These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on collagen synthesis in fibroblasts, with a focus on its well-documented inhibitory role in fibrotic models.
Data Presentation
The following tables summarize the quantitative data on the effects of ursolic acid on fibroblasts.
Table 1: Effect of Ursolic Acid on Fibroblast Viability
| Concentration (µM) | Cell Viability (%) | Assay | Cell Type | Reference |
| 0 | 100 | MTT | Human Dermal Fibroblasts | [5] |
| 1 | ~100 | MTT | Human Dermal Fibroblasts | [5] |
| 5 | ~100 | MTT | Human Dermal Fibroblasts | [5] |
| 10 | ~100 | MTT | Human Dermal Fibroblasts | [5] |
| 20 | ~80 | MTT | Human Dermal Fibroblasts | [5] |
Table 2: Inhibitory Effect of Ursolic Acid on Type I Collagen Expression
| Treatment | COL1A1 mRNA Expression (Fold Change) | Col1A1 Protein Expression (Fold Change) | Cell Type | Reference |
| Control | 1.0 | 1.0 | Human Dermal Fibroblasts | [2] |
| TGF-β1 (5 ng/mL) | ~4.5 | ~3.0 | Human Dermal Fibroblasts | [2] |
| TGF-β1 + UA (10 µM) | ~1.5 | ~1.0 | Human Dermal Fibroblasts | [2] |
Table 3: Effect of Ursolic Acid on MMP-1 Expression
| Treatment | MMP-1 mRNA Expression (Fold Change) | MMP-1 Protein Expression (Fold Change) | Cell Type | Reference |
| Control | 1.0 | 1.0 | Human Dermal Fibroblasts | [2] |
| UA (10 µM) | ~3.5 | ~2.5 | Human Dermal Fibroblasts | [2] |
Signaling Pathways
Ursolic acid has been shown to inhibit collagen synthesis by suppressing the TGF-β/Smad signaling pathway.[2] TGF-β is a potent stimulator of collagen production in fibroblasts.[6] Upon binding to its receptor, TGF-β activates Smad2 and Smad3, which then translocate to the nucleus to induce the transcription of collagen genes, such as COL1A1 and COL1A2.[4] Ursolic acid treatment has been observed to decrease the phosphorylation of Smad2/3, thereby inhibiting this pathway and reducing collagen synthesis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Sodium Ursolate-Based Anti-Inflammatory Assays
Introduction
Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in numerous medicinal plants and herbs, including apples, basil, and rosemary.[1][2] Ursolic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-tumor, and potent anti-inflammatory properties.[1][3][4] The anti-inflammatory mechanism of ursolic acid is multifaceted, primarily attributed to its ability to suppress the activation of key pro-inflammatory signaling pathways.[4][5] Research has demonstrated that it can inhibit the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][3][6][7] By inhibiting IκBα kinase (IKK) and the phosphorylation of p65, ursolic acid prevents the nuclear translocation of NF-κB, thereby down-regulating the expression of NF-κB-dependent genes like COX-2, TNF-α, and IL-6.[1][2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro and in vivo assays for evaluating the anti-inflammatory effects of this compound. The protocols detailed herein describe standard, validated methods for assessing the compound's impact on inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream cascade involving the recruitment of adaptor proteins, leading to the activation of IκB kinase (IKK) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK.[3][8] IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB (p50/p65) dimer.[6][9] Simultaneously, MAPKs activate other transcription factors like AP-1.[1] In the nucleus, these transcription factors orchestrate the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and other mediators that drive the inflammatory response.[6] this compound exerts its anti-inflammatory effect by intervening at key points in this cascade, notably by inhibiting IKK and MAPK phosphorylation.[1][6]
Part 1: In Vitro Anti-Inflammatory Assays
The following protocols utilize the murine macrophage cell line RAW 264.7, a standard model for studying inflammation. Lipopolysaccharide (LPS) is used as the inflammatory stimulus to induce the production of key inflammatory mediators.[10][11][12]
Experimental Workflow: In Vitro Assays
The general workflow for assessing the anti-inflammatory potential of this compound in vitro involves cell culture, stimulation with an inflammatory agent in the presence or absence of the test compound, and subsequent measurement of inflammatory markers and cell viability.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[10][11]
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, final DMSO concentration <0.1%)
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (NaNO₂) for standard curve (0-100 µM)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]
-
Treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for an additional 24 hours.[11]
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (equal parts A and B mixed just before use).[10]
-
Incubation & Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light.[10] Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
Protocol: Quantification of TNF-α, IL-6, and PGE2 (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to specifically quantify the concentration of pro-inflammatory cytokines and prostaglandins in the supernatant.
Materials:
-
Supernatants collected as described in section 1.2.
-
Commercial ELISA kits for mouse TNF-α, IL-6, and PGE2.[13][14]
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the respective commercial ELISA kits.[13][15][16]
-
General Principle (Sandwich ELISA for TNF-α/IL-6):
-
A plate pre-coated with a capture antibody specific for the target cytokine is used.[16]
-
Standards and samples (supernatants) are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody is added.[17]
-
Following another wash, an enzyme conjugate (e.g., Streptavidin-HRP) is added.[15][17]
-
After a final wash, a substrate solution is added, resulting in color development proportional to the amount of cytokine present.[16]
-
The reaction is stopped, and absorbance is measured at the specified wavelength (typically 450 nm).[17]
-
-
General Principle (Competitive ELISA for PGE2):
-
A plate is pre-coated with an antibody specific to PGE2.
-
A competitive reaction occurs between the PGE2 in the sample and a fixed amount of biotin-labeled PGE2 for the antibody binding sites.[14]
-
The amount of bound HRP conjugate (added later) is inversely proportional to the PGE2 concentration in the sample.[14]
-
-
Quantification: Calculate the concentration of TNF-α, IL-6, or PGE2 in the samples based on the standard curve generated from the provided standards.
Data Presentation: In Vitro Results
Quantitative data should be summarized to show the dose-dependent effect of this compound on the production of inflammatory mediators.
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control (Untreated) | 1.5 ± 0.3 | 50.2 ± 8.1 | 35.7 ± 5.4 | 45.1 ± 6.8 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 2540.5 ± 150.3 | 1855.2 ± 120.9 | 1560.7 ± 98.2 |
| LPS + this compound (1 µM) | 40.1 ± 3.5 | 2150.8 ± 135.2 | 1610.4 ± 115.6 | 1325.3 ± 85.1 |
| LPS + this compound (5 µM) | 25.3 ± 2.8 | 1230.1 ± 98.7 | 890.6 ± 75.3 | 750.8 ± 60.4 |
| LPS + this compound (10 µM) | 12.6 ± 1.9 | 615.4 ± 55.1 | 420.3 ± 40.8 | 340.2 ± 35.7 |
| LPS + Positive Control (e.g., Dexamethasone 1µM) | 8.2 ± 1.1 | 450.6 ± 41.5 | 310.9 ± 33.2 | 255.6 ± 28.9 |
Data are presented as Mean ± SD. Data are hypothetical and for illustrative purposes.
Part 2: In Vivo Anti-Inflammatory Assay
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of anti-inflammatory drugs in acute inflammation.[18]
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
This workflow outlines the key steps from animal acclimatization to data analysis in the paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol details the procedure for inducing and measuring acute inflammation in the paw of a rat or mouse.
Materials:
-
Wistar or Sprague-Dawley rats (150-250g) or Swiss albino mice.[19]
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline).
-
Indomethacin or Diclofenac Sodium (Positive control).
-
Lambda Carrageenan (Type IV), 1% solution in sterile saline.[20]
-
Plethysmometer or digital calipers.
-
Syringes and needles.
Procedure:
-
Animal Handling: Acclimatize animals for at least one week before the experiment.[19] All procedures must be approved by the Institutional Animal Ethics Committee.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg, oral).[19]
-
Group III-V (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg, oral).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or this compound to the respective groups, typically via oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20][21]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Data Calculation:
-
Increase in Paw Volume: (Paw volume at time 't') - (Initial paw volume).
-
Percentage Inhibition of Edema: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: In Vivo Results
Summarize the effect of this compound on paw volume and calculate the percentage inhibition at the time of peak inflammation (typically 3-4 hours).
Table 2.1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Positive Control (Indomethacin) | 10 | 0.38 ± 0.04 | 55.3% |
| This compound | 25 | 0.65 ± 0.06 | 23.5% |
| This compound | 50 | 0.49 ± 0.05 | 42.4% |
| This compound | 100 | 0.35 ± 0.04 | 58.8% |
Data are presented as Mean ± SD. Data are hypothetical and for illustrative purposes.
Table 2.2: Effect of this compound on Inflammatory Cytokines in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control (Vehicle) | - | 150.4 ± 12.5 | 120.8 ± 10.1 |
| Positive Control (Indomethacin) | 10 | 65.2 ± 7.8 | 55.3 ± 6.4 |
| This compound | 50 | 88.9 ± 9.1 | 72.6 ± 8.0 |
| This compound | 100 | 68.3 ± 8.2 | 58.1 ± 6.9 |
Data are presented as Mean ± SD. Data are hypothetical and for illustrative purposes.
References
- 1. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 3. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Anti-inflammatory Activity, Mechanism and Therapeutic Application of Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Apoptotic Effect of Ursolic Acid on SK-Hep-1 Cells is Regulated by the PI3K/Akt, p38 and JNK MAPK Signaling Pathways [mdpi.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
Application Notes and Protocols: Sodium Ursolate as a UV Protective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) radiation from sun exposure is a primary factor in skin photoaging and the development of skin cancers. UV radiation triggers a cascade of damaging events within the skin, including the generation of reactive oxygen species (ROS), inflammation, DNA damage, and the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin.[1][2] Recent research has highlighted the potential of naturally occurring compounds in mitigating these effects. Ursolic acid (UA), a pentacyclic triterpenoid found in various plants, and its salt form, sodium ursolate, have demonstrated significant promise as photoprotective agents.[1][3] These compounds exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making them attractive candidates for development in dermatological and cosmetic applications.[1]
This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a UV protective agent. It summarizes key findings, outlines relevant signaling pathways, and provides methodologies for in vitro evaluation.
Mechanism of Action
This compound, as the salt of ursolic acid, is expected to exhibit similar biological activities. The primary mechanisms by which ursolic acid and its derivatives protect against UV-induced skin damage include:
-
Antioxidant Activity: Ursolic acid effectively scavenges UV-induced reactive oxygen species (ROS), thereby reducing oxidative stress and preventing subsequent cellular damage.[1][4] This includes the inhibition of lipid peroxidation.[4]
-
Anti-inflammatory Effects: It suppresses the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), which are upregulated upon UV exposure.[1][5]
-
Inhibition of Matrix Metalloproteinases (MMPs): UV radiation stimulates the production of MMPs, enzymes that degrade collagen and elastin, leading to wrinkle formation.[6] Ursolic acid has been shown to inhibit the expression and activity of MMP-1, MMP-2, and MMP-9.[1][4][6]
-
Modulation of Signaling Pathways: Ursolic acid influences several key signaling pathways involved in the cellular response to UV radiation, including the mitogen-activated protein kinase (MAPK) pathway and the p53 signaling pathway.[1][4][7] By modulating these pathways, it can prevent apoptosis and promote cell survival.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of ursolic acid on UV-irradiated skin cells. This data provides a baseline for expected outcomes when experimenting with this compound.
Table 1: Effect of Ursolic Acid on Antioxidant Enzyme Activity in UVB-Irradiated Human Dermal Fibroblasts (HDFs)
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |
| Control | 5.8 ± 0.4 | 35.2 ± 2.5 | 28.5 ± 2.1 |
| UVB (40 mJ/cm²) | 2.9 ± 0.2 | 18.7 ± 1.5 | 15.1 ± 1.3 |
| UA (10 µM) + UVB | 4.1 ± 0.3 | 25.4 ± 2.0 | 20.8 ± 1.8 |
| UA (20 µM) + UVB | 5.2 ± 0.4 | 31.8 ± 2.4 | 25.9 ± 2.2 |
| UA (40 µM) + UVB | 4.8 ± 0.3 | 29.1 ± 2.2 | 23.7 ± 2.0 |
Data adapted from a study on ursolic acid; similar trends are expected for this compound.[1]
Table 2: Effect of Ursolic Acid on MMP-1 and Pro-collagen Type I Expression in UVB-Irradiated Human Dermal Fibroblasts (HDFs)
| Treatment Group | MMP-1 Expression (relative to control) | Pro-collagen Type I Expression (relative to control) |
| Control | 1.0 | 1.0 |
| UVB | 3.5 ± 0.3 | 0.4 ± 0.05 |
| UA (5 µM) + UVB | 2.1 ± 0.2 | 0.7 ± 0.06 |
| UA (10 µM) + UVB | 1.2 ± 0.1 | 0.9 ± 0.08 |
Data is representative of typical findings in the literature and serves as a guideline.
Signaling Pathways
The photoprotective effects of this compound are mediated through complex signaling pathways. The following diagrams illustrate the key pathways involved in UV-induced skin damage and the points of intervention by ursolic acid/sodium ursolate.
Caption: UV-induced signaling pathways leading to skin damage.
Caption: Intervention points of this compound in UV-induced pathways.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the photoprotective effects of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound on human keratinocytes (HaCaT) or human dermal fibroblasts (HDFs) and to assess its protective effect against UV-induced cell death.
Materials:
-
Human keratinocytes (HaCaT) or human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
UVB light source
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
For cytotoxicity assessment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). Incubate for 24 hours.
-
For photoprotection assessment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
-
UVB Irradiation:
-
Remove the medium and wash the cells with PBS.
-
Add a thin layer of PBS to each well to prevent drying.
-
Expose the cells to a specific dose of UVB radiation (e.g., 20-40 mJ/cm²). A non-irradiated control group should be included.
-
-
Post-Irradiation Incubation: Remove the PBS and add fresh medium (with or without this compound as per experimental design). Incubate for another 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-irradiated cells).
Caption: Workflow for the in vitro cell viability (MTT) assay.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the antioxidant effect of this compound by measuring its ability to reduce intracellular ROS levels in UV-irradiated cells.
Materials:
-
HaCaT or HDF cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
PBS
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
-
UVB light source
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1, seeding cells in 96-well black plates.
-
UVB Irradiation: Follow step 3 of Protocol 1.
-
DCFH-DA Staining:
-
After UVB irradiation, wash the cells with PBS.
-
Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Express the ROS levels as a percentage of the UVB-irradiated control group.
Protocol 3: Western Blot Analysis for MMP-1 and p53 Expression
Objective: To determine the effect of this compound on the expression of key proteins involved in photoaging (MMP-1) and apoptosis (p53).
Materials:
-
HaCaT or HDF cells
-
This compound
-
UVB light source
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MMP-1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Irradiation: Culture, treat, and irradiate cells in 6-well plates as described in Protocol 1.
-
Protein Extraction: After 24 hours of post-irradiation incubation, wash the cells with cold PBS and lyse them with cell lysis buffer. Collect the lysates and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound for the prevention and treatment of UV-induced skin damage. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and collagen degradation, makes it a valuable candidate for further research and development in the fields of dermatology and cosmetology. The protocols provided herein offer a standardized approach for the in vitro evaluation of its photoprotective efficacy. Further in vivo studies are warranted to fully elucidate its potential in topical formulations.
References
- 1. Inhibitory Effect of Ursolic Acid on Ultraviolet B Radiation-Induced Oxidative Stress and Proinflammatory Response-Mediated Senescence in Human Skin Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 70% | BECARRE Natural [becarre-natural.com]
- 4. Inhibition of ultraviolet-A-modulated signaling pathways by asiatic acid and ursolic acid in HaCaT human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Protective Effects of Ursolic Acid against Gamma Irradiation-Induced Damage Are Mediated through the Modulation of Diverse Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic acid differentially modulates apoptosis in skin melanoma and retinal pigment epithelial cells exposed to UV-VIS broadband radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Ursolate Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ursolate in aqueous solutions. The information is designed to help you anticipate and address common stability challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate?
A1: this compound, like its parent compound ursolic acid, has very low solubility in aqueous solutions.[1] The formation of a precipitate is a common issue and can be attributed to several factors:
-
Low Intrinsic Solubility: The primary reason is the inherent poor water solubility of the ursolate molecule.
-
Reversion to Ursolic Acid: In aqueous solutions, particularly under acidic or neutral pH conditions, the sodium salt can hydrolyze back to the less soluble free acid form, ursolic acid, which then precipitates out of solution.
-
Concentration Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit in your specific aqueous medium.
-
Temperature Effects: Solubility can be temperature-dependent. Cooling the solution may decrease solubility and lead to precipitation.
Q2: What are the expected degradation pathways for this compound in an aqueous solution?
A2: Based on studies of ursolic acid and its derivatives, the primary degradation pathways for this compound in aqueous solutions are expected to be:
-
Hydrolysis: The ester-like sodium salt can be hydrolyzed, especially under acidic conditions, to yield the free ursolic acid. Under strongly basic conditions, other hydrolytic degradations may occur.
-
Oxidation: The triterpenoid structure of ursolic acid has sites susceptible to oxidation. The hydroxyl group at the C-3 position can be oxidized to a ketone.[2][3] Allylic oxidation at the C-11 position is also a potential degradation pathway.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1] It is crucial to protect this compound solutions from light.
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of your aqueous solution is a critical factor influencing the stability of this compound.
-
Acidic pH: In acidic conditions, the equilibrium will shift from the sodium salt to the free ursolic acid, which is significantly less soluble and will likely precipitate. Acid-catalyzed hydrolysis can also occur.
-
Neutral pH: Even at neutral pH, the limited solubility of the compound can be an issue, and hydrolysis to the free acid can still occur over time.
-
Alkaline pH: this compound is expected to be more soluble and stable in alkaline solutions due to the deprotonation of the carboxylic acid group, forming the soluble carboxylate salt. However, very high pH values may promote other degradation pathways. For many sodium salts of poorly soluble carboxylic acids, a pH range of 8-10 is often optimal for maintaining solubility and stability.
Q4: What are the best practices for preparing and storing aqueous solutions of this compound?
A4: To minimize stability issues, consider the following recommendations:
-
Solvent Selection: If possible, use a co-solvent system to improve solubility. For example, a small amount of ethanol or DMSO can be used to dissolve the this compound before adding it to the aqueous buffer. Always check the compatibility of the co-solvent with your experimental system.
-
pH Control: Prepare your aqueous solutions at a slightly alkaline pH (e.g., pH 8-9) to maintain the salt form and improve solubility.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh before each experiment.
-
Storage Conditions: If short-term storage is necessary, store the solution in a tightly sealed container, protected from light, and at a controlled room temperature or refrigerated. Be aware that refrigeration may decrease solubility.[4] Avoid freezing and thawing cycles.
-
Inert Atmosphere: For long-term storage or for sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding to aqueous buffer. | Low solubility, pH of the buffer is too low. | Ensure the pH of your aqueous buffer is in the alkaline range (pH 8-9). Consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer immediately before use. |
| Solution becomes cloudy over a short period of time. | Hydrolysis of the sodium salt to the less soluble ursolic acid. | Prepare the solution fresh for each experiment. If storage is unavoidable, ensure the pH is maintained in the alkaline range and store protected from light. |
| Solution develops a yellow or brownish tint. | Oxidative degradation or photodegradation. | Prepare and store the solution in amber vials or wrap the container in aluminum foil to protect it from light. Purge the solution with an inert gas (nitrogen or argon) to remove dissolved oxygen. |
| Inconsistent experimental results. | Degradation of the this compound in solution leading to a lower effective concentration. | Always use freshly prepared solutions. Validate the concentration of your solution before critical experiments using a validated analytical method like HPLC. |
Summary of Stress Conditions for Forced Degradation Studies
The following table summarizes the stress conditions that can be applied in forced degradation studies to understand the stability of this compound, based on guidelines for pharmaceutical compounds and studies on ursolic acid.[1][5][6]
| Stress Condition | Reagents and Conditions | Expected Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Hydrolysis to ursolic acid, potential for further degradation of the triterpenoid structure with prolonged exposure to harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Generally more stable than in acid, but degradation can occur under harsh conditions. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the C-3 hydroxyl group to a ketone, and potential oxidation at other sites like C-11. |
| Thermal Degradation | 40°C to 80°C in a controlled oven | Thermal decomposition can occur at elevated temperatures.[7] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation can lead to various degradation products. |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution (Optional, Recommended): Dissolve the this compound in a minimal amount of a suitable co-solvent such as ethanol or DMSO.
-
Dilution: Slowly add the dissolved this compound to the desired volume of aqueous buffer (pH 8-9) while stirring continuously.
-
Sonication: If needed, sonicate the solution for a short period to aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Storage: Use the solution immediately. If short-term storage is required, store in a tightly sealed, light-protected container at a controlled temperature.
Protocol 2: Forced Degradation Study for this compound
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture where it is fully soluble (e.g., methanol:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 80°C for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC or HPTLC, to quantify the remaining this compound and detect the formation of degradation products.[1][8][9]
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijesrr.org [ijesrr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Sodium Ursolate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium ursolate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to its poor in vivo bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound fundamentally poor?
A1: The poor bioavailability of ursolic acid (UA) and its salts, like this compound, is attributed to its classification as a Biopharmaceutics Classification System (BCS) Class IV compound.[1][2] This means it inherently possesses two challenging characteristics:
-
Low Aqueous Solubility: It does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Low Intestinal Permeability: Even the dissolved portion does not easily pass through the intestinal wall into the bloodstream.[1][2] Additionally, ursolic acid is subject to rapid metabolism by cytochrome P450 (CYP) isozymes (such as CYP3A4) in the liver and intestine, an issue known as first-pass metabolism, which further reduces the amount of active drug reaching systemic circulation.[1][5]
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Researchers have successfully employed several advanced drug delivery strategies. The most common approaches include:
-
Nanoformulations: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles, nanoemulsions) to improve solubility and control its release.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state to significantly increase its dissolution rate.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in an oil and surfactant mixture that spontaneously forms a fine emulsion in the gut, enhancing solubilization and absorption.[10][11]
-
Phospholipid Complexes (Phytosomes): Creating a complex between this compound and phospholipids to improve its lipid solubility and ability to cross cell membranes.[12][13]
-
Co-amorphous Systems: Combining ursolic acid with another small molecule (a co-former) to create a stable amorphous system with improved properties.[1]
Q3: I am observing enhanced in vitro dissolution with my formulation, but the in vivo bioavailability remains low. What is the likely cause?
A3: This is a common challenge. If you have successfully addressed the solubility/dissolution issue, the bottleneck is likely poor intestinal permeability and/or rapid first-pass metabolism.[1][8] While your formulation releases the drug, it is still unable to efficiently cross the intestinal barrier or is being metabolized before it can reach the bloodstream. To troubleshoot this, consider permeability studies (e.g., using Caco-2 cell monolayers) or strategies that specifically address these downstream barriers, such as incorporating permeability enhancers or inhibitors of CYP enzymes.[1][9]
Q4: How significant an improvement in bioavailability can be realistically expected with these advanced formulations?
A4: The degree of enhancement varies widely depending on the chosen strategy and the specifics of the formulation. Published studies in animal models have reported bioavailability increases ranging from approximately 2.5-fold to over 27-fold compared to the unformulated compound.[5][14] For a detailed comparison of different approaches, please refer to the data summary in Table 1.
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue: Low Drug Loading or Encapsulation Efficiency in Nanoformulations
-
Question: "My ursolic acid-loaded nanoparticles exhibit very low encapsulation efficiency (<50%). How can I improve this?"
-
Answer: Low encapsulation efficiency often stems from poor affinity between the hydrophobic drug and the formulation's core components or suboptimal process parameters.
-
Troubleshooting Steps:
-
Re-evaluate Polymer/Lipid Choice: Ensure the polymer or lipid used to form the nanoparticle core has a high affinity for the highly lipophilic ursolic acid. For polymeric nanoparticles, consider polymers with a more hydrophobic character.
-
Optimize Drug-to-Carrier Ratio: An excessively high initial drug concentration can lead to precipitation and failure to encapsulate. Experiment with lower drug-to-carrier weight ratios (e.g., 1:10, 1:20).
-
Refine the Preparation Method: In emulsion-based methods, ensure the organic solvent fully solubilizes both the drug and the carrier. Adjust homogenization speed or sonication energy/time to create a stable primary emulsion, which is critical for effective nanoparticle formation and drug entrapment.
-
Check for Drug Precipitation: The drug may be precipitating during the solvent removal step. Try slowing down the rate of solvent evaporation or dialysis.
-
-
Issue: Physical Instability and Recrystallization of Amorphous Formulations
-
Question: "My amorphous solid dispersion of ursolic acid is showing signs of recrystallization during storage, which negates the dissolution advantage. How can I create a stable ASD?"
-
Answer: Amorphous forms are thermodynamically unstable and tend to revert to their more stable crystalline state. The key is to inhibit molecular mobility within the dispersion.
-
Troubleshooting Steps:
-
Select an Appropriate Polymer: Use polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (like hydrogen bonds) with ursolic acid. Polymers like Soluplus® or PVP are often used for this purpose.[9]
-
Incorporate a Stabilizer: The addition of a third component, such as a surfactant like TPGS (Vitamin E polyethylene glycol succinate), can further inhibit recrystallization and improve performance.[9]
-
Optimize Drug Loading: High drug loading (typically >40%) increases the risk of recrystallization. Determine the solubility of ursolic acid in your chosen polymer to avoid supersaturation within the solid matrix.
-
Control Storage Conditions: Store the ASDs in a desiccator at controlled, low temperatures. Moisture acts as a plasticizer, lowering the Tg and accelerating recrystallization.
-
-
Issue: Inconsistent Results in Caco-2 Permeability Assays
-
Question: "My apparent permeability (Papp) values for this compound formulations are highly variable between experiments. How can I get more reliable data?"
-
Answer: Variability in Caco-2 assays often points to issues with monolayer integrity, drug solubility in the donor compartment, or unaccounted-for biological activity.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after each experiment. A significant drop in TEER indicates that the formulation components (e.g., surfactants) may be damaging the cell monolayer, leading to artificially high permeability readings.[15]
-
Ensure Solubility in Donor Buffer: this compound can precipitate in aqueous buffers, especially at higher concentrations. Confirm that the drug remains fully dissolved in the apical (donor) compartment throughout the experiment. Using biorelevant media like FaSSIF (Fasted-State Simulated Intestinal Fluid) may be necessary.[16][17]
-
Assess Efflux Transporter Activity: Ursolic acid may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump the compound back into the apical side, resulting in an underestimation of its absorptive permeability. Run the experiment in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the Papp value increases.[5]
-
-
Section 3: Quantitative Data Summary
The following table summarizes pharmacokinetic data from preclinical studies on various ursolic acid/sodium ursolate formulations.
Table 1: Comparison of Bioavailability Enhancement Strategies for Ursolic Acid (UA)
| Formulation Strategy | Key Components / Method | Fold-Increase in Bioavailability (Relative to UA) | Key Pharmacokinetic Parameter Changes | Animal Model | Citation(s) |
|---|---|---|---|---|---|
| Nanoemulsion | UA, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | 27.5-fold (AUC) | ~9-fold increase in Cmax | Rats | [5] |
| Amorphous Solid Dispersion (ASD) | UA-choline, Soluplus®, TPGS | 19.0-fold (AUC) | Significantly lower efflux rate in Caco-2 cells | Rats | [9] |
| Phospholipid Complex | UA, Phospholipid (Optimized by RSM) | 8.49-fold (AUC) | ~12-fold increase in elimination half-life | Rats | [12] |
| Co-amorphous System | UA, Piperine | 5.8-fold (AUC) | ~2.5-fold increase vs. physical mixture | Rats | [1] |
| Solid SMEDDS | Capryol 90 (oil), Cremophor EL (surfactant), PEG 400 (co-surfactant) | 4.12-fold (AUC) | - | Wistar Rats | [10] |
| Phospholipid Complex | UA, Phospholipid (Solvent-assisted grinding) | 4.14-fold (AUC) | ~2.7-fold increase in Cmax | SD Rats | [13] |
| Nanoparticles | Emulsion Solvent Evaporation Method | 2.68-fold (AUC) | - | Not Specified |[14] |
AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; SMEDDS: Self-Microemulsifying Drug Delivery System; RSM: Response Surface Methodology.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is adapted from the methodology described for multi-element ASD systems.[9]
-
Preparation of Solution: Accurately weigh ursolic acid, a primary polymer (e.g., Soluplus®), and a stabilizing excipient (e.g., TPGS) in a predetermined ratio (e.g., 1:3:1 w/w/w).
-
Dissolution: Dissolve the mixture in a suitable volatile organic solvent system (e.g., ethanol/dichloromethane mixture) in a round-bottom flask. Ensure complete dissolution by gentle vortexing or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven for 24-48 hours at a slightly elevated temperature (e.g., 45°C) to remove any residual solvent.
-
Collection and Storage: Carefully scrape the dried ASD powder from the flask. Sieve the powder to obtain a uniform particle size.
-
Characterization: Store the final product in a desiccator over silica gel. Characterize the ASD using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature, Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg), and perform in vitro dissolution studies.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[1][9][18]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity Check: Prior to the experiment, measure the TEER of the Caco-2 monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values > 300 Ω·cm².
-
Preparation of Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4 for the basolateral (receiver) compartment and pH 6.5 for the apical (donor) compartment.
-
Transport Experiment (A→B):
-
Wash the monolayers with pre-warmed (37°C) transport buffer.
-
Add the test formulation (this compound or its delivery system dissolved in apical buffer) to the apical chamber.
-
Add fresh buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect the entire sample from the basolateral chamber and immediately replace it with an equal volume of fresh, pre-warmed buffer.
-
-
Sample Analysis: Quantify the concentration of ursolic acid in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber), A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Section 5: Visualizations
Diagram 1: Troubleshooting Flowchart for Low Bioavailability
Caption: A logical workflow for troubleshooting poor in vivo bioavailability results.
Diagram 2: General Experimental Workflow for Formulation Development
Caption: A phased workflow for developing and testing bioavailability-enhanced formulations.
Diagram 3: Mechanisms of Bioavailability Enhancement
Caption: Key strategies targeting different barriers to improve oral bioavailability.
References
- 1. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo performance of amorphous solid dispersions of ursolic acid as a function of polymer type and excipient addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEM OF URSOLIC ACID: FORMULATION DEVELOPMENT, CHARACTERIZATION, PHARMACOKINETIC AND PHARMACODYNAMIC STUDIES FOR DIABETIC COMPLICATIONS | Semantic Scholar [semanticscholar.org]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bio-relevant media to assess drug permeability: sodium taurocholate and lecithin combination or crude bile? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Sodium Ursolate Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing experiments involving sodium ursolate. Inconsistent results in cell-based assays are a common challenge, and this resource aims to provide actionable solutions to enhance the reproducibility and reliability of your findings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation, storage, and use of this compound solutions in experimental settings.
Question: Why am I observing high variability in my experimental results with this compound?
Answer: Inconsistent results with this compound can stem from several factors, primarily related to its solubility and stability, as well as general cell culture practices. Key areas to investigate include:
-
Solution Instability: Although this compound has improved aqueous solubility compared to its parent compound, ursolic acid, its stability in aqueous solutions, especially at physiological pH in cell culture media, can be limited. It is highly recommended to prepare fresh working solutions for each experiment from a DMSO stock. Do not store aqueous solutions for more than a day.[1]
-
Incomplete Dissolution: Ensure the compound is fully dissolved in DMSO before preparing your final dilutions in aqueous media. Sonication can aid in dissolving the powder.
-
Precipitation in Media: When diluting the DMSO stock into your aqueous experimental medium, the this compound may precipitate, especially at higher concentrations. To mitigate this, add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.[1] Also, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Inconsistent Cell Seeding: Uneven cell distribution in culture plates is a major source of variability. Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate dispensing.
-
Cell Line Health and Passage Number: Use cell lines with a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to treatment. Regularly check for mycoplasma contamination.
Question: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Answer: Cloudiness or precipitation indicates that the this compound has come out of solution. This can be due to several factors:
-
Low Temperature: Solubility can decrease at lower temperatures. If your solution was stored at 4°C or on ice, try warming it to room temperature or 37°C.
-
High Concentration: You may have exceeded the solubility limit of this compound in your final aqueous medium.
-
Solution: Gently warm the solution to see if the precipitate redissolves. If it persists, it is best to prepare a fresh, more dilute solution. For higher concentrations, ensure your DMSO stock is at an appropriate concentration and that the final dilution into aqueous media is done with vigorous mixing.[1]
Question: I am not observing the expected biological effect of this compound, even at high concentrations. What could be the reason?
Answer: Several factors could contribute to a lack of biological effect:
-
Degraded Compound: this compound solutions, particularly in aqueous media, can degrade over time. Use a fresh aliquot of a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of your DMSO stock.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the effects of this compound.
-
Suboptimal Experimental Conditions: The incubation time or the concentration range might not be optimal for your specific cell line and assay. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Pathway Activation State: The signaling pathway you are investigating might not be constitutively active or appropriately stimulated in your cell model. For example, when studying the inhibition of NF-κB, cells often need to be stimulated with an agent like TNF-α to activate the pathway.[1][2]
Question: What is the best way to prepare and store this compound solutions?
Answer: Proper preparation and storage are critical for obtaining consistent results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Store this stock in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the DMSO stock and dilute it in your cell culture medium to the final desired concentrations. It is crucial to add the stock solution to the medium with vigorous vortexing to prevent precipitation.[1] It is not recommended to store aqueous working solutions for more than 24 hours.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on ursolic acid, the parent compound of this compound. This data can serve as a starting point for designing your experiments. Note that the improved solubility of this compound may lead to slightly different effective concentrations.
Table 1: IC50 Values of Ursolic Acid on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 75.5 | [3] |
| MCF-7 | Breast Cancer | 48 | 66.1 | [3] |
| MCF-7 | Breast Cancer | 72 | 61.9 | [3] |
| HT-29 | Colon Cancer | 24 | 26 | [4] |
| HT-29 | Colon Cancer | 48 | 20 | [4] |
| HT-29 | Colon Cancer | 72 | 18 | [4] |
Table 2: Inhibition of Signaling Pathways by Ursolic Acid
| Pathway | Protein Target | Cell Line | Treatment Conditions | Observed Effect | Reference |
| NF-κB | IκBα phosphorylation/degradation | COLO 205 (human intestinal epithelial cells) | Pre-treatment with UA, then stimulation with TNF-α | Significant inhibition | [2] |
| NF-κB | NF-κB DNA binding activity | IL-10-/- peritoneal macrophages | Pre-treatment with UA, then stimulation with LPS | Significant inhibition | [2] |
| PI3K/Akt | p-Akt | Human mesangial cells | Co-treatment with high glucose and UA (0.5-2.0 mmol/L) | Dose-dependent reduction | [5] |
| PI3K/Akt | p-Akt | Human prostate cancer cells (LNCaP and PC-3) | Treatment with UA | Inhibition of phosphorylation | [6][7] |
| MAPK/ERK | p-ERK1/2 | HT-29 (colon cancer cells) | Treatment with 10, 20, 40 µmol/L UA for 48h | Dose-dependent suppression | [4] |
| STAT3 | p-STAT3 | HEPG2, 7721, Huh7 (human liver cancer cells) | Treatment with UA | Inhibition of constitutive phosphorylation | [8][9] |
| STAT3 | p-STAT3 | U266 (multiple myeloma cells) | 50 µmol/L UA | Time-dependent suppression |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blot Analysis of Signaling Pathways (p-Akt, p-ERK, p-STAT3, and NF-κB)
This protocol outlines the steps for analyzing the effect of this compound on key signaling pathways.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration. For pathways that require stimulation (e.g., NF-κB), add the stimulus (e.g., TNF-α) for the last 15-30 minutes of the this compound treatment.
-
-
Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-Akt, p-ERK, p-STAT3, or p-IκBα for the NF-κB pathway) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt, total ERK, total STAT3) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ursolic Acid Attenuates High Glucose-Mediated Mesangial Cell Injury by Inhibiting the Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Ursolate Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium ursolate concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. Based on studies with its parent compound, ursolic acid, a starting range of 1 µM to 100 µM is advisable.[1][2] The optimal concentration can vary significantly between cell types.[3]
Q2: My this compound solution is precipitating when added to the cell culture medium. What can I do?
A2: Precipitation is a common issue with lipophilic compounds. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: this compound is often dissolved in a stock solution of DMSO. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Preparation of Working Solutions: Prepare an intermediate dilution of your DMSO stock solution in a serum-free medium before adding it to the cells. This can help to minimize precipitation.
-
Gentle Mixing and Warming: After adding the compound to the medium, mix gently. If precipitation persists, gentle warming of the solution to 37°C may help.
-
Sonication: Brief sonication of the stock solution before dilution can aid in dissolving the compound.[4]
Q3: My cell viability results are not reproducible between experiments. What are the potential causes?
A3: Lack of reproducibility can stem from several factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage number cells can exhibit altered metabolic activity and drug sensitivity.
-
Inconsistent Reagent Preparation: Always prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Variable Incubation Times: Ensure that the timing for cell seeding, compound treatment, and addition of the viability assay reagent is consistent across all experiments.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the perimeter wells with sterile PBS or medium without cells and exclude them from data analysis.
Q4: My absorbance readings in the MTT assay are very low, even in the control wells. What should I do?
A4: Low absorbance readings suggest a low number of viable, metabolically active cells. Consider the following:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a robust signal within the linear range of the assay.
-
Increase Incubation Time: You may need to increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation. However, be aware that prolonged incubation can also be toxic to cells.[5]
-
Check for Contamination: Microbial contamination can interfere with the assay and lead to inaccurate results.
Q5: What is the mechanism of action of this compound that I should be aware of when designing my experiments?
A5: this compound, similar to its parent compound ursolic acid, is known to induce apoptosis (programmed cell death) in cancer cells.[6][7] It can modulate various signaling pathways, including the p53 and PI3K/Akt/mTOR pathways, and can lead to the activation of caspases, which are key executioners of apoptosis.[8] Understanding these mechanisms can help in designing experiments to probe the molecular effects of the compound.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of ursolic acid, the parent compound of this compound, in various cell lines. This data can serve as a reference for establishing initial concentration ranges for your experiments.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HaCaT (Keratinocytes) | 24 | ~20 |
| HTB-26 (Breast Cancer) | Not Specified | 10 - 50 |
| PC-3 (Pancreatic Cancer) | Not Specified | 10 - 50 |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | 10 - 50 |
| HCT116 (Colon Cancer) | Not Specified | 22.4 |
Note: This data is for ursolic acid and should be used as a guideline. The potency of this compound may differ.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay with this compound
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[5][10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm[9][11]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations. It is crucial to perform a vehicle control with the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]
-
Incubate the plate at 37°C for 3-4 hours, protected from light.[12]
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
Visualizations
Caption: Troubleshooting workflow for common issues in this compound assays.
Caption: Key signaling pathways affected by this compound leading to apoptosis.
References
- 1. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Purification of Ursolic Acid from the Apple Peel and in vitro Assessment of the Biochemical Antibacterial, Antioxidant and Wound Healing Characteristics | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay [protocols.io]
Technical Support Center: Topical Formulation of Sodium Ursolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical delivery of sodium ursolate.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation of this compound for topical delivery.
Issue 1: Poor Solubility of this compound in the Formulation
Symptoms:
-
Visible particles or crystals of this compound in the final formulation.
-
Low drug content uniformity in batch analysis.
-
Inability to achieve the desired concentration of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | 1. Co-solvents: Incorporate co-solvents such as propylene glycol, ethanol, or polyethylene glycols (PEGs) to increase the solubility of the lipophilic ursolate moiety.[1] 2. pH Adjustment: Ensure the formulation pH is maintained in a range that favors the ionized (salt) form of ursolic acid, which is generally more water-soluble. A pH between 4.5 and 5.8 is often considered suitable for skin compatibility.[2] |
| Low Solubilizing Capacity of the Vehicle | 1. Surfactants: Introduce non-ionic surfactants (e.g., Polysorbates, Spans) to form micelles that can encapsulate this compound, thereby increasing its apparent solubility.[3] 2. Lipid-Based Carriers: Formulate this compound into nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs). These systems have a lipid core that can effectively dissolve the compound.[4] |
| Precipitation Over Time | 1. Stabilizers: Add polymers or other stabilizing agents to prevent crystal growth.[5][6] 2. Amorphous Conversion: Techniques like creating solid dispersions or using specific excipients can help maintain this compound in an amorphous state, which has higher solubility than the crystalline form.[7] |
Issue 2: Low Skin Permeation and Bioavailability
Symptoms:
-
Poor in vitro drug release from the formulation.
-
Low drug concentration in ex vivo skin permeation studies.[8]
-
Lack of therapeutic efficacy in preclinical models.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Molecular Weight and Lipophilicity | 1. Permeation Enhancers: Incorporate chemical permeation enhancers such as fatty acids, terpenes, or surfactants (e.g., sodium lauryl sulfate, though with caution due to potential irritation) to disrupt the stratum corneum barrier.[9][10][11][12] 2. Vesicular Carriers: Formulate this compound into deformable vesicles like transfersomes or spanlastics, which can squeeze through the intercellular spaces of the stratum corneum.[13] |
| Drug Entrapment within the Vehicle | 1. Optimize Vehicle Composition: Adjust the ratio of oil to water phase in emulsions or the lipid content in lipid-based nanoparticles to ensure favorable partitioning of this compound from the vehicle to the skin.[4] 2. Particle Size Reduction: For nanoparticle-based systems, reducing the particle size increases the surface area for drug release and skin contact.[5][6] |
| Drug Metabolism in the Skin | 1. Enzyme Inhibitors: While less common for topical formulations, consider the inclusion of enzyme inhibitors if skin metabolism of this compound is a concern. |
Issue 3: Formulation Instability
Symptoms:
-
Phase separation in creams and emulsions.[14]
-
Changes in viscosity, color, or odor over time.
-
Degradation of this compound.
-
Microbial contamination.[14]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Physicochemical Instability | 1. Emulsifier Optimization: Select an appropriate emulsifier or combination of emulsifiers (e.g., by considering the HLB system) to ensure the stability of oil-in-water or water-in-oil emulsions. 2. pH Buffering: Incorporate a suitable buffer system to maintain the pH of the formulation and prevent pH-dependent degradation or precipitation.[14] 3. Antioxidants: Add antioxidants like tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to prevent oxidative degradation. |
| Physical Instability | 1. Rheology Modifiers: Use gelling agents like carbomers or cellulose derivatives to create a stable network that prevents the coalescence of dispersed phases.[2][15] 2. Appropriate Packaging: Store the formulation in airtight, light-resistant containers to prevent degradation from air and light exposure.[14] |
| Microbial Growth | 1. Preservatives: Include a broad-spectrum preservative system to prevent the growth of bacteria and fungi. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in formulating this compound for topical delivery?
The primary challenges stem from its physicochemical properties. This compound, being the salt of a lipophilic pentacyclic triterpenoid, has poor aqueous solubility. Its high molecular weight (478.7 g/mol ) also limits its passive diffusion across the stratum corneum.[16] Therefore, formulation strategies must address both its limited solubility in aqueous phases and its poor skin permeability.
2. How can I improve the solubility of this compound in a hydrogel formulation?
To enhance the solubility of this compound in a hydrogel, you can:
-
Incorporate co-solvents: Propylene glycol, glycerin, or ethanol can be added to the aqueous phase.
-
Use solubilizing agents: Non-ionic surfactants can be included to form micelles that encapsulate this compound.
-
Adjust the pH: Maintaining a slightly acidic to neutral pH can help keep the carboxyl group in its ionized, more soluble form.
-
Prepare a nanoemulgel: In this approach, this compound is first dissolved in the oil phase of a nanoemulsion, which is then incorporated into a hydrogel base.[17][18]
3. What analytical methods are suitable for quantifying this compound in topical formulations?
High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of ursolic acid and its salts in various formulations.[19][20] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, with UV detection.[19][20] Thin-Layer Chromatography (TLC)-densitometry has also been reported as a viable alternative.[2][15]
4. What are the key parameters to evaluate for the stability of a this compound cream?
Key stability parameters to monitor include:
-
Physical appearance: Check for phase separation, color change, and odor.[14]
-
pH: Measure any shifts in pH over time.[14]
-
Viscosity: Assess changes in the flow properties of the cream.
-
Drug content: Quantify the concentration of this compound to check for degradation.
-
Microbial limits: Test for the presence of bacteria and fungi.
-
Particle size (for nanoformulations): Monitor for any increase in particle size, which could indicate aggregation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulgel
This protocol is adapted from methodologies for formulating poorly soluble compounds like ursolic acid into nanoemulgels.[17][18]
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of this compound in a suitable oil (e.g., oleic acid, isopropyl myristate).
-
Add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) to the oil phase.
-
Gently heat the mixture to approximately 60°C to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Separately, prepare the aqueous phase using purified water.
-
-
Formation of the Nanoemulsion:
-
Slowly add the oil phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size and form a nanoemulsion.
-
-
Preparation of the Hydrogel:
-
Disperse a gelling agent (e.g., Carbopol 940) in a separate portion of purified water with continuous stirring.
-
Neutralize the gel with a suitable agent (e.g., triethanolamine) to achieve the desired viscosity.
-
-
Formation of the Nanoemulgel:
-
Incorporate the prepared nanoemulsion into the hydrogel base with gentle mixing until a homogenous nanoemulgel is formed.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of this compound from a topical formulation.[8]
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, pig).
-
Carefully remove subcutaneous fat and connective tissue.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Maintain the temperature of the receptor medium at 32 ± 0.5°C and stir continuously.
-
Equilibrate the mounted skin for a defined period.
-
-
Sample Application and Sampling:
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine key permeation parameters such as steady-state flux (Jss) and permeability coefficient (Kp).
-
Visualizations
Caption: Workflow for the formulation and evaluation of a this compound nanoemulgel.
Caption: Troubleshooting logic for common issues in this compound topical formulation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Physicochemical and biopharmaceutical aspects influencing skin permeation and role of SLN and NLC for skin drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity [mdpi.com]
- 9. Increased permeability for polyethylene glycols through skin compromised by sodium lauryl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sodium lauryl sulfate-induced skin irritation on in vitro percutaneous absorption of four drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anionic Surfactant-Induced Changes in Skin Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. dovepress.com [dovepress.com]
- 14. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 15. Formulation and validation of analytical methods of ursolic acid in gel dosage form - Ubaya Repository [repository.ubaya.ac.id]
- 16. This compound | C30H47NaO3 | CID 71587647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Topical Formulations Based on Ursolic Acid-Loaded Nanoemulgel with Potential Application in Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
preventing precipitation of sodium ursolate in culture media
Technical Support Center: Sodium Ursolate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of this compound in culture media. By following these protocols and troubleshooting tips, you can ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the sodium salt of ursolic acid, a pentacyclic triterpenoid compound found in various plants.[1] Ursolic acid and its derivatives are studied for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound is often used in research as a more water-soluble alternative to ursolic acid, facilitating its use in aqueous environments like cell culture media.
Q2: Why does this compound precipitate in my culture medium?
Precipitation of this compound in culture media is a common issue primarily driven by two factors:
-
pH-Dependent Solubility : this compound is the salt of a weak acid (ursolic acid). In the slightly acidic to neutral pH range of most culture media (typically pH 7.2-7.4), the sodium salt can be protonated, converting it back to the less soluble ursolic acid form, which then precipitates out of the solution.[3]
-
Poor Aqueous Solubility of Ursolic Acid : Ursolic acid itself is highly lipophilic and has very low solubility in water.[1][2] This inherent property means that even slight changes in pH or concentration can lead to precipitation.
Q3: What is the best solvent to prepare a stock solution of this compound?
To ensure complete dissolution, it is highly recommended to prepare stock solutions in an organic solvent before diluting into your aqueous culture medium.
-
DMSO (Dimethyl sulfoxide) and Ethanol are common and effective choices for dissolving this compound and its parent compound, ursolic acid.[4][5]
-
A stock solution in DMSO can typically reach a concentration of around 10 mg/mL for ursolic acid.[4]
-
For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the buffer.[4]
Q4: What is the maximum recommended final concentration in culture media?
The final working concentration should be kept as low as possible to maintain solubility. While the effective concentration is cell-line and assay-dependent, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.5% and often kept at or below 0.1%. High final concentrations of this compound increase the risk of precipitation upon dilution into the aqueous, buffered medium.
Troubleshooting Guide
Q: My this compound stock solution is cloudy. What should I do?
A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated.
-
Possible Cause : The concentration may be too high for the chosen solvent, or the compound may require gentle warming to dissolve.
-
Solution :
-
Try vortexing the solution for a longer period.
-
Gently warm the solution in a water bath (e.g., up to 40°C) while mixing.[5]
-
If cloudiness persists, dilute the stock solution with more solvent to a lower concentration where it fully dissolves.
-
Q: A precipitate formed immediately after adding the stock solution to my culture medium. How can I prevent this?
This is the most common problem and is usually due to rapid changes in the local environment upon dilution.
-
Possible Cause 1: High Supersaturation : Adding a concentrated organic stock solution directly into the aqueous medium creates a localized area of very high concentration, causing the compound to crash out of solution before it can disperse.
-
Solution 1 : Add the stock solution dropwise while vigorously vortexing or stirring the culture medium. This promotes rapid dispersal and prevents localized supersaturation.
-
Possible Cause 2: pH Shift : The pH of your stock solution (if prepared in a basic solvent) or the buffering capacity of the medium may lead to the protonation of ursolate into the insoluble ursolic acid.
-
Solution 2 : Ensure the medium is well-buffered. When adding the stock, do it slowly to allow the buffer system to maintain the pH. Pre-warming the medium to 37°C can sometimes help improve solubility.
Q: My culture medium looked fine initially, but a precipitate formed after incubation. What happened?
Precipitation over time can be caused by instability or interactions with media components.
-
Possible Cause : Changes in pH due to cellular metabolism (e.g., acidification of the medium) can lower the solubility of the compound over hours or days. Additionally, interactions with salts or proteins in the serum can also lead to delayed precipitation.
-
Solution :
-
Reduce Concentration : The most effective solution is often to use a lower final concentration of this compound.
-
Refresh Media : In long-term experiments, consider refreshing the media more frequently to maintain a stable pH and replenish the compound.
-
Serum-Free Conditions : If possible for your experiment, test whether precipitation still occurs in serum-free media to determine if serum proteins are contributing to the issue.
-
Data Presentation
Solubility of Ursolic Acid and Its Sodium Salt
The following table summarizes the solubility of ursolic acid (the parent compound of this compound) in various solvents. This compound is the more water-soluble form, but it can revert to the poorly soluble ursolic acid in neutral or acidic aqueous solutions.
| Compound | Solvent | Solubility | Reference |
| Ursolic Acid | Water | Low / Insoluble | [1] |
| Ursolic Acid | DMSO | ~10 mg/mL | [4] |
| Ursolic Acid | Ethanol | ~0.5 mg/mL | [4] |
| Ursolic Acid | Alcoholic NaOH | High Solubility | [1][6] |
| This compound | Water | Soluble | |
| This compound | Ethanol | ~1% (10 mg/mL) | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 478.7 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 4.79 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, gently warm the vial to 37°C to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Recommended Method for Diluting Stock Solution into Culture Medium
This protocol is designed to minimize precipitation when preparing the final working concentration.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Calculate the volume of stock solution needed to achieve the desired final concentration. Example: To make 10 mL of medium with a final concentration of 10 µM, you will need 10 µL of the 10 mM stock solution.
-
Crucial Step : Vigorously vortex or swirl the pre-warmed culture medium.
-
While the medium is still swirling, slowly add the calculated volume of the stock solution drop-by-drop into the vortex. Do not pipette the stock solution in one go or directly onto the surface of the medium.
-
Continue to mix the medium for another 30 seconds to ensure homogenous dispersal.
-
Immediately apply the freshly prepared medium to your cells. Do not store the diluted medium for extended periods.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Workflow for minimizing precipitation when diluting this compound.
Caption: How neutral pH in media can cause soluble this compound to precipitate.
References
- 1. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 3. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. canadiancosmeticcluster.com [canadiancosmeticcluster.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Sodium Ursolate Synthesis
Welcome to the technical support center for the purification of synthetic sodium ursolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound from ursolic acid?
A1: The synthesis of this compound typically involves the reaction of ursolic acid with a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent. A common method is to dissolve ursolic acid in an alcoholic solvent, like ethanol, and then add a stoichiometric amount of the sodium base. The reaction mixture is stirred until the ursolic acid is completely converted to its sodium salt. The this compound is then typically isolated by precipitation or crystallization.
Q2: What are the common impurities encountered in synthetic this compound?
A2: Impurities in synthetic this compound can be broadly categorized as organic and inorganic.
-
Organic Impurities: These can include unreacted starting materials (ursolic acid), by-products from the synthesis of the initial ursolic acid (if not fully purified), and degradation products. A common isomer impurity is sodium oleanolate, as oleanolic acid is often present in natural extracts of ursolic acid.[1]
-
Inorganic Impurities: These may consist of residual reagents used in the synthesis, such as excess sodium hydroxide, or salts formed during pH adjustments.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying organic impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and can also be used for quantitative analysis.[2]
Troubleshooting Guides
Issue 1: Low Purity of Synthesized this compound
Symptoms:
-
The final product is not a white or off-white powder.
-
Analytical tests (e.g., HPLC) indicate the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Ensure a slight excess of the sodium base is used to drive the reaction to completion. Monitor the reaction using an appropriate analytical technique (e.g., TLC or HPLC) until all the ursolic acid has been consumed. |
| Presence of Unreacted Ursolic Acid | Wash the crude this compound with a non-polar organic solvent in which ursolic acid is soluble, but this compound is not. Recrystallization is also an effective method for removing unreacted starting material. |
| Excess Sodium Hydroxide | Recrystallize the this compound from a suitable solvent system, such as ethanol/water. Sodium hydroxide is highly soluble in water and will remain in the mother liquor. |
| Presence of Isomeric Impurities (e.g., Sodium Oleanolate) | Purification can be achieved through column chromatography using silica gel or a suitable macroporous resin.[3] Multiple recrystallizations may also be necessary to achieve high isomeric purity. |
Issue 2: Poor Yield During Purification
Symptoms:
-
Significant loss of product during recrystallization or chromatographic purification.
Possible Causes and Solutions:
| Cause | Solution |
| High Solubility of this compound in the Chosen Solvent | If using recrystallization, select a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4] For chromatography, ensure the mobile phase composition is optimized to allow for good separation without excessive elution of the product in a broad band. |
| Premature Precipitation During Hot Filtration | Use a pre-heated funnel and filter flask during hot gravity filtration to prevent the product from crystallizing on the filter paper. Add a small amount of hot solvent to redissolve any precipitate that forms. |
| Incomplete Precipitation/Crystallization | After dissolving the crude product in a hot solvent, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Seeding the solution with a small crystal of pure this compound can induce crystallization. |
Issue 3: Difficulty in Crystallization (Oiling Out)
Symptoms:
-
The product separates from the solution as an oil or a gummy precipitate instead of crystals upon cooling.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is Supersaturated | Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. |
| High Level of Impurities | High levels of impurities can inhibit crystal lattice formation. Consider a preliminary purification step, such as a solvent wash or passing through a short plug of silica gel, before attempting recrystallization. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling often favors the formation of an amorphous precipitate or oil over crystalline material. |
Data on Purification Methods
The following table summarizes the expected outcomes from different purification methods for this compound. The values are indicative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Key Considerations |
| Single Recrystallization (Ethanol/Water) | 95 - 98 | 80 - 90 | Good for removing most inorganic salts and some organic impurities. |
| Multiple Recrystallizations (Ethanol/Water) | > 99 | 60 - 80 | Effective for achieving high purity but can lead to significant product loss. |
| Silica Gel Column Chromatography | > 99.5 | 70 - 85 | Excellent for separating isomeric impurities like sodium oleanolate. |
| Macroporous Resin Chromatography | 90 - 98 | 85 - 95 | A good initial purification step for crude extracts before final crystallization.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and gently heating in a water bath until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the introduction of methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low purity of this compound.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Sodium Ursolate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of commercial sodium ursolate. Consistent and reproducible experimental outcomes are paramount, and this resource provides practical guidance to navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity with different batches of this compound. What is the likely cause?
A significant contributor to batch-to-batch variability in commercial this compound is the presence of its isomer, sodium oleanolate.[1][2] Many commercial preparations contain a mixture of this compound (typically 65-80%) and sodium oleanolate (20-30%).[2] The exact ratio of these two compounds can vary between batches, leading to differing biological effects. Both ursolic acid (the parent compound of this compound) and oleanolic acid (the parent compound of sodium oleanolate) have distinct, though sometimes overlapping, biological activities.[3][4][5]
Q2: How can we assess the purity and composition of our this compound?
A High-Performance Liquid Chromatography (HPLC) method is the most reliable way to determine the precise ratio of this compound to sodium oleanolate in your sample.[6][7][8][9] It is crucial to request a Certificate of Analysis (CoA) from your supplier for each batch. This document should provide information on the identity, purity, and composition of the material. If the CoA is unavailable or lacks detail, in-house analytical validation is recommended.
Q3: Our this compound solution is cloudy or forms a precipitate. How can we improve its solubility?
This compound, like its parent compound ursolic acid, has poor aqueous solubility.[10] To prepare stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[11][12][13] For cell culture experiments, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[14] Gentle warming and vortexing can aid dissolution.[15]
Q4: Could impurities other than sodium oleanolate be affecting our experiments?
While sodium oleanolate is the most common and significant "impurity" or co-compound, other impurities such as residual solvents from the manufacturing process could be present. A comprehensive CoA should list any detected residual solvents and confirm they are below acceptable limits.[16][17] If you suspect issues related to other contaminants, further analytical testing by methods like Gas Chromatography (GC) for residual solvents may be necessary.
Q5: How does the presence of sodium oleanolate impact key signaling pathways we are studying?
Both this compound and sodium oleanolate can modulate inflammatory and cancer-related signaling pathways, but their potency and specific effects can differ.
-
STAT3: Both ursolic acid and oleanolic acid have been shown to inhibit STAT3 activation.[1][2][18][19][20] However, the relative potency may vary, meaning a batch with a higher oleanolate content could have a different overall inhibitory effect on this pathway.
-
NF-κB: Both compounds are known to inhibit the NF-κB signaling pathway.[21][22][23][24][25] Variations in the ursolate/oleanolate ratio can, therefore, alter the magnitude of NF-κB inhibition observed.
-
PI3K/Akt: Both triterpenoids have been reported to modulate the PI3K/Akt pathway, often leading to inhibition of cell survival and proliferation signals in cancer cells.[1][15][26][27][28] The precise effect on this pathway can be cell-type dependent and influenced by the specific ratio of the two compounds in a given batch.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with commercial this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell viability assays | Varying ratios of this compound to sodium oleanolate. Oleanolic acid can also exhibit cytotoxic effects, but with different potency compared to ursolic acid.[8][9] | 1. Request and compare CoAs for all batches. Note the specified ratio of ursolate to oleanolate. 2. Perform in-house HPLC analysis to confirm the composition of each batch. 3. Establish a standard operating procedure (SOP) for preparing stock and working solutions to minimize handling errors.[29][30][31][32] |
| Unexpected or off-target effects observed | Biological activity of sodium oleanolate. The presence of a significant percentage of sodium oleanolate means you are studying the effects of a mixture, not a single compound. | 1. Review the literature for the known effects of oleanolic acid in your specific experimental model.[1][2][15][18][19][20][21][23][24][25][26][27][28] 2. If possible, purchase pure this compound and sodium oleanolate to test their individual effects and the effect of their mixture in your assays. |
| Precipitation of the compound in cell culture media | Poor aqueous solubility. Even when diluted from a DMSO stock, this compound can precipitate in aqueous media, especially at higher concentrations and over time. | 1. Visually inspect your media for any precipitate after adding the compound. 2. Prepare fresh dilutions for each experiment. Do not store diluted aqueous solutions.[11] 3. Consider the use of a non-ionic surfactant at a low, non-toxic concentration in your media to improve solubility, if compatible with your experimental system. |
| Difficulty replicating results from other publications | Different commercial sources and batch compositions. The this compound used in a published study may have had a different ursolate/oleanolate ratio than the one you are using. | 1. Contact the authors of the publication to inquire about the source and, if possible, the batch number of the this compound they used. 2. Characterize your own material using HPLC to understand its composition. |
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to reference standard | IR, NMR |
| Purity (total triterpenoids) | ≥ 95% | HPLC |
| This compound Content | 65 - 80% (example) | HPLC |
| Sodium Oleanolate Content | 20 - 30% (example) | HPLC |
| Loss on Drying | ≤ 5.0% | Gravimetric |
| Residual Solvents | Meets USP <467> limits | GC-HS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Note: These are example specifications. Always refer to the supplier's Certificate of Analysis for batch-specific data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: Commercial this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes or vials.
-
Procedure: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh out 4.79 mg of this compound (Molecular Weight: ~478.68 g/mol ). c. Add 1 mL of 100% DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution. e. Visually inspect the solution to ensure there are no particulates. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ursolate/Oleanate Ratio
This is an example method and may require optimization for your specific instrument and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: Prepare individual standards of pure ursolic acid and oleanolic acid in methanol or acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch in methanol or acetonitrile.
-
Analysis: Inject the standards and the sample. Identify the peaks for ursolic acid and oleanolic acid based on the retention times of the standards. Calculate the relative percentage of each compound based on the peak areas.
Mandatory Visualizations
References
- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 2. Oleanolic acid suppresses resistin induction in adipocytes by modulating Tyk-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of ursolic acid and oleanolic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, 220435-39-2 [thegoodscentscompany.com]
- 15. Oleanolic acid alleviates obesity-induced skeletal muscle atrophy via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Allosterically activating SHP2 by oleanolic acid inhibits STAT3-Th17 axis for ameliorating colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oleanolic acid inhibits macrophage differentiation into the M2 phenotype and glioblastoma cell proliferation by suppressing the activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 26. researchgate.net [researchgate.net]
- 27. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 28. mdpi.com [mdpi.com]
- 29. phytotechlab.com [phytotechlab.com]
- 30. csstc.org [csstc.org]
- 31. google.com [google.com]
- 32. scribd.com [scribd.com]
Technical Support Center: Mitigating Off-Target Effects of Sodium Ursolate in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing sodium ursolate in their cellular models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the validity of your experimental outcomes.
Disclaimer: While this compound is the salt of ursolic acid, much of the available scientific literature focuses on ursolic acid. This document leverages data on ursolic acid to infer the potential on-target and off-target effects of this compound. The improved aqueous solubility of this compound may alter its effective concentration and bioavailability in cell culture, potentially influencing its activity profile. Researchers should empirically determine the optimal concentration and treatment duration for their specific cellular model.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target and potential off-target effects of this compound/ursolic acid in cellular models?
A1: Ursolic acid, the active component of this compound, is a pentacyclic triterpenoid with recognized anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its primary therapeutic effects are often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. However, at certain concentrations, it can exhibit off-target activities.
-
On-Target Effects (Anti-Cancer):
-
Induction of Apoptosis: Ursolic acid has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways, often involving the activation of caspases.[2][3]
-
Cell Cycle Arrest: It can cause cell cycle arrest, typically at the G0/G1 or G1/G2 phase, thereby inhibiting cancer cell proliferation.[1]
-
Inhibition of Pro--inflammatory Pathways: A key mechanism is the suppression of pro-inflammatory signaling pathways that are often dysregulated in cancer.[3]
-
-
Potential Off-Target Effects:
-
Broad Kinase Inhibition: Like many small molecules, at higher concentrations, ursolic acid may inhibit a range of kinases beyond its intended targets, leading to unforeseen cellular effects.
-
Modulation of Unrelated Signaling Pathways: It may influence signaling pathways not directly linked to its primary mechanism of action, which can vary depending on the cell type and experimental conditions.
-
Cytotoxicity in Normal Cells: While generally showing selectivity for cancer cells, high concentrations of ursolic acid can induce cytotoxicity in non-cancerous cell lines.[1]
-
Q2: At what concentrations are off-target effects of this compound likely to become prominent?
A2: The concentration at which off-target effects manifest is highly dependent on the cell line, treatment duration, and the specific endpoint being measured. It is crucial to perform a dose-response curve for your specific cellular model to determine the therapeutic window. As a general guideline, concentrations significantly above the IC50 for the desired on-target effect are more likely to produce off-target responses.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for validating your findings. Several strategies can be employed:
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical structure that targets the same pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the on-target effect involves the inhibition of an enzyme, adding back the downstream product of that enzyme may rescue the phenotype.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the compound, while off-target effects may only appear at higher concentrations.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Changes in Cell Morphology
-
Possible Cause 1: High Concentration of this compound: The concentration used may be cytotoxic to your specific cell line.
-
Solution: Perform a dose-response experiment to identify a non-toxic concentration range that still elicits the desired on-target effect. Start with a broad range of concentrations and assess cell viability using assays like MTT or Trypan Blue exclusion.[5]
-
-
Possible Cause 2: Solvent Toxicity: The vehicle used to dissolve the this compound (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.[5]
-
-
Possible Cause 3: Off-Target Cytotoxicity: The compound may be inducing cell death through an off-target mechanism.
-
Solution: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining. If the observed cell death is inconsistent with the known on-target mechanism, consider it a potential off-target effect.
-
Problem 2: Inconsistent or No Observable Effect
-
Possible Cause 1: Compound Degradation: this compound may be unstable in your cell culture medium over the course of the experiment.
-
Solution: Use freshly prepared solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.
-
-
Possible Cause 2: Low Cellular Permeability or Efflux: The compound may not be effectively entering the cells or may be actively transported out.
-
Solution: While the sodium salt form is expected to have better solubility, permeability can still be a factor. Consult literature for the specific cell line's expression of efflux pumps.
-
-
Possible Cause 3: Incorrect Target Engagement: The compound may not be binding to its intended target in your cellular context.
-
Solution: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target within the cells.
-
Data Presentation
Table 1: Cytotoxicity of Ursolic Acid and a Derivative (Ursonic Acid) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ursolic Acid | A549 | Lung Cancer | 8.8 | [6] |
| Ursonic Acid | A549 | Lung Cancer | 23.6 | [6] |
| Ursolic Acid | H460 | Lung Cancer | 8.2 | [6] |
| Ursonic Acid | H460 | Lung Cancer | 17.6 | [6] |
| Ursolic Acid | Jurkat | Leukemia | 4.7 | [6] |
| Ursonic Acid | Jurkat | Leukemia | 23.9 | [6] |
| Ursolic Acid | K562 | Leukemia | - | [6] |
| Ursonic Acid | K562 | Leukemia | 12.0 | [6] |
| Ursolic Acid | HL60 | Leukemia | - | [6] |
| Ursonic Acid | HL60 | Leukemia | 12.8 | [6] |
| Ursolic Acid | HCT15 | Colon Cancer | > 20 | [6] |
| Ursonic Acid | HCT15 | Colon Cancer | 1.23 | [6] |
| Ursolic Acid Derivative | 518A2 | Melanoma | 2.5 - 6.4 | [1] |
| Ursolic Acid Derivative | A2780 | Ovarian Cancer | 2.5 - 6.4 | [1] |
| Ursolic Acid Derivative | FaDu | Head and Neck Cancer | 2.5 - 6.4 | [1] |
| Ursolic Acid Derivative | HT29 | Colon Cancer | 2.5 - 6.4 | [1] |
| Ursolic Acid Derivative | MCF-7 | Breast Cancer | 2.5 - 6.4 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is cytotoxic to a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium. The concentration range should be broad enough to capture the full dose-response curve.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated NF-κB p65
Objective: To assess the effect of this compound on the activation of the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations for the desired time. Include a positive control (e.g., TNF-α) to stimulate NF-κB activation and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Mandatory Visualization
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Sodium Ursolate and Ursolic Acid in Therapeutic Applications
A comprehensive review of the existing scientific literature reveals a significant disparity in the available experimental data between ursolic acid and its sodium salt, sodium ursolate. While ursolic acid has been the subject of extensive research, establishing a broad profile of its biological activities, this compound remains largely characterized by its chemical properties and theoretical advantages, with a notable absence of direct comparative efficacy studies.
This guide provides a detailed comparison based on the available evidence, focusing on the well-documented therapeutic potential of ursolic acid and the prospective benefits of its salt derivative, this compound, for researchers, scientists, and drug development professionals.
Introduction to Ursolic Acid and this compound
Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, cranberries, and rosemary.[1] It is a lipophilic compound with low water solubility, which can limit its bioavailability and therapeutic application.[2][3] this compound is the sodium salt of ursolic acid. The conversion of a carboxylic acid to its sodium salt is a common strategy in pharmaceutical development to enhance aqueous solubility and potentially improve dissolution rate and bioavailability. One commercially available product, for instance, is a mixture containing 70% this compound and a maximum of 30% sodium oleanolate, developed for cosmetic and nutritional applications.[4]
Comparative Efficacy: An Overview of the Data
A direct, data-driven comparison of the efficacy of this compound and ursolic acid is challenging due to the scarcity of published experimental studies on this compound. The vast majority of research has focused on ursolic acid. Therefore, this guide will present the extensive data on ursolic acid's efficacy and discuss the potential implications of its salt formulation.
Anti-Inflammatory Activity
Ursolic acid has demonstrated potent anti-inflammatory effects in numerous in vitro and in vivo models.[5][6] Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory signaling pathways.
Key Anti-Inflammatory Mechanisms of Ursolic Acid:
-
Inhibition of NF-κB Pathway: Ursolic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[1]
-
Modulation of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key target of ursolic acid.[4]
-
Suppression of Pro-inflammatory Cytokines: Experimental studies have consistently shown that ursolic acid can significantly reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7][8]
-
Inhibition of COX-2: Ursolic acid can also inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.
Anti-Cancer Activity
Ursolic acid has been extensively investigated for its anti-cancer properties and has shown efficacy against a variety of cancer cell lines.[9][10] Its anti-tumor activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis through the modulation of multiple signaling pathways.
Key Anti-Cancer Mechanisms of Ursolic Acid:
-
Induction of Apoptosis: Ursolic acid can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[10]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.
-
Inhibition of Proliferation and Survival Pathways: Ursolic acid has been shown to inhibit key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Anti-Metastatic Effects: It can suppress the invasion and metastasis of cancer cells by inhibiting matrix metalloproteinases (MMPs).
Similar to its anti-inflammatory potential, the enhanced solubility of this compound could theoretically lead to improved anti-cancer efficacy in vivo, but this requires experimental validation.
Quantitative Data on Ursolic Acid Efficacy
The following tables summarize some of the quantitative data reported for the efficacy of ursolic acid in various experimental models.
Table 1: Anti-Inflammatory Effects of Ursolic Acid
| Experimental Model | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | Significant reduction in NO, PGE2, TNF-α, and IL-6 production | Not directly cited |
| Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw edema | Not directly cited |
| In vitro lymphocyte proliferation assay | Inhibition of T-cell and B-cell proliferation |
Table 2: Anti-Cancer Effects of Ursolic Acid (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~55 | [10] |
| LNCaP | Prostate Cancer | ~55 | [10] |
| AsPC-1 | Pancreatic Cancer | 10.1 - 14.2 | |
| BxPC-3 | Pancreatic Cancer | 10.1 - 14.2 |
Experimental Protocols
General Protocol for In Vitro Anti-Inflammatory Assay (Macrophage Model)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of ursolic acid (or this compound) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified using ELISA kits.
-
Gene Expression of Inflammatory Mediators (iNOS, COX-2): Analyzed by RT-qPCR.
-
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PC-3, AsPC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of ursolic acid (or this compound) for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms
The therapeutic effects of ursolic acid are underpinned by its interaction with a complex network of cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Ursolic acid inhibits the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Ursolic acid's inhibition of the NF-κB inflammatory pathway.
STAT3 Signaling Pathway in Cancer
Ursolic acid can also inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.
Caption: Inhibition of the JAK/STAT3 signaling pathway by ursolic acid.
Conclusion
Ursolic acid is a well-researched natural compound with established anti-inflammatory and anti-cancer properties, supported by a substantial body of experimental evidence. Its therapeutic potential is linked to its ability to modulate multiple key signaling pathways.
This compound, as the sodium salt of ursolic acid, presents a chemically logical approach to overcoming the solubility limitations of the parent compound. This enhanced solubility is expected to improve its utility in various formulations. However, there is a clear and significant gap in the scientific literature regarding the comparative efficacy of this compound versus ursolic acid. While the qualitative information suggests potential benefits for cosmetic and nutritional applications, a comprehensive, data-driven comparison of their therapeutic efficacy is not possible at this time.
Future research should focus on conducting direct, side-by-side experimental comparisons of this compound and ursolic acid in relevant in vitro and in vivo models. Such studies are crucial to validate the hypothesized benefits of the salt form and to provide the quantitative data necessary for informed decisions in drug development and other therapeutic applications. Until such data becomes available, the therapeutic claims for this compound should be considered as extrapolated from the known activities of ursolic acid and the theoretical advantages of its salt form.
References
- 1. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 70% | BECARRE Natural [becarre-natural.com]
- 5. Recent studies on ursolic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ursolic Acid against Prostate and Urogenital Cancers: A Review of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Sodium Ursolate and Sodium Oleanolate in Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ursolate and sodium oleanolate, the sodium salts of the isomeric pentacyclic triterpenes ursolic acid and oleanolic acid, are emerging as promising active ingredients in dermatological and cosmetic formulations. Both compounds are known to possess a wide range of beneficial properties for the skin, including anti-inflammatory, antioxidant, and anti-aging effects. Their structural similarity, differing only in the position of a single methyl group, results in overlapping yet distinct biological activities. This guide provides an objective comparison of their performance in key areas relevant to skincare, supported by experimental data, to aid researchers and formulation scientists in selecting the appropriate agent for their specific applications. While much of the available research has been conducted on the acid forms (ursolic acid and oleanolic acid), the data presented here is considered broadly representative of the corresponding sodium salts' activities.
Quantitative Performance Data
The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the efficacy of ursolic acid and oleanolic acid in key skincare-related bioassays.
Table 1: Cytotoxicity Profile in Human Skin Fibroblasts
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Ursolic Acid | HSF | MTT | 24 | 14.1 | [1] |
| 48 | 11.1 | [1] | |||
| 72 | 8.6 | [1] | |||
| Oleanolic Acid | HSF | MTT | 24, 48, 72 | > 100 | [1][2] |
HSF: Human Skin Fibroblasts
Table 2: Antioxidant Activity
| Compound | Assay | Concentration (µM) | Scavenging Activity (%) | Reference |
| Ursolic Acid | DPPH | 100 | ~2% | [1] |
| Oleanolic Acid | DPPH | 100 | 9.22% | [1] |
Table 3: Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Marker | Activity | Reference |
| Ursolic Acid | HUVEC | TNF-α | NF-κB activation | ~2x more effective than Oleanolic Acid | [3] |
| Oleanolic Acid | HUVEC | TNF-α | NF-κB activation | - | [3] |
| Ursolic Acid | PC12 | H₂O₂/MPP⁺ | IL-6, TNF-α release | Significant attenuation | [4] |
| Oleanolic Acid | PC12 | H₂O₂/MPP⁺ | IL-6, TNF-α release | Significant attenuation | [4] |
HUVEC: Human Umbilical Vein Endothelial Cells
Table 4: Skin Barrier Function and Differentiation
| Compound | Cell Line | Concentration (µM) | Effect on PPAR-α activity | Effect on Keratinocyte Differentiation | Reference |
| Ursolic Acid | HaCaT | 10 | Little to no effect | Little to no effect | [5] |
| Oleanolic Acid | HaCaT | 10 | Significant increase | Significant induction | [5] |
HaCaT: Human Keratinocyte Cell Line
Table 5: Extracellular Matrix Regulation
| Compound | Cell Line | Concentration (µM) | Effect on Collagen I Synthesis | Effect on MMP-1 Expression | Reference |
| Ursolic Acid | HDF | 10 | Inhibition | Significant induction | [6][7] |
| Oleanolic Acid | HDF | 10 | Inhibition | No significant effect | [6] |
HDF: Human Dermal Fibroblasts
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of the test compounds on human skin fibroblasts.
-
Methodology:
-
Human skin fibroblasts (HSF) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or sodium oleanolate.
-
After the desired incubation period (e.g., 24, 48, 72 hours), the medium is removed, and 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in serum-free medium is added to each well.
-
The plates are incubated for 3 hours at 37°C in a CO₂ incubator.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 540 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[1][2]
-
2. In Vitro Collagen I Synthesis Assay (ELISA)
-
Objective: To quantify the amount of type I collagen synthesized and secreted by human dermal fibroblasts.
-
Methodology:
-
Human dermal fibroblasts (HDFs) are seeded in 6-well plates and cultured until they reach 80-90% confluency.
-
The cells are then treated with this compound or sodium oleanolate at various concentrations in serum-free medium for 48 hours.
-
The cell culture supernatant is collected, and a sandwich ELISA is performed using a commercial Human Collagen Type I ELISA kit.
-
Briefly, a 96-well plate is coated with a capture antibody specific for human collagen type I.
-
The collected cell culture supernatants (containing secreted collagen) and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the color development is measured spectrophotometrically at 450 nm.
-
The concentration of collagen in the samples is determined by comparison to a standard curve.[8][9]
-
3. Matrix Metalloproteinase-1 (MMP-1) Activity Assay
-
Objective: To measure the enzymatic activity of MMP-1 in the cell culture supernatant.
-
Methodology:
-
HDFs are treated with the test compounds as described for the collagen synthesis assay.
-
The cell culture supernatant is collected, and a fluorogenic MMP-1 activity assay is performed.
-
The assay utilizes a specific MMP-1 substrate that is quenched until cleaved by active MMP-1.
-
The supernatant is incubated with the substrate in a black 96-well plate.
-
The fluorescence is measured over time using a microplate reader with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the MMP-1 activity in the sample.[10]
-
4. In Vitro Skin Irritation Test (OECD 439)
-
Objective: To assess the skin irritation potential of the test compounds using a reconstructed human epidermis (RhE) model.
-
Methodology:
-
A three-dimensional RhE tissue model is used.
-
The test substance (e.g., a formulation containing this compound or sodium oleanolate) is applied topically to the surface of the RhE tissue.
-
After a defined exposure period (e.g., 60 minutes), the test substance is removed by rinsing.
-
The tissues are then incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is determined by the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan is extracted.
-
The optical density of the formazan extract is measured, and the percentage of viability is calculated relative to negative controls.
-
A substance is classified as an irritant if the tissue viability is reduced to ≤ 50%.[11][12][13][14]
-
5. In Chemico Skin Sensitization Test: Direct Peptide Reactivity Assay (DPRA; OECD 442C)
-
Objective: To evaluate the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.
-
Methodology:
-
The test substance is incubated with synthetic peptides containing either a cysteine or a lysine residue for 24 hours.
-
The concentration of the remaining, unreacted peptide is measured by high-performance liquid chromatography (HPLC).
-
The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.
-
Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which is then used to predict its skin sensitization potential.[15][16][17]
-
Signaling Pathways
The biological effects of this compound and sodium oleanolate in skin cells are mediated through the modulation of various intracellular signaling pathways. Below are diagrams illustrating their influence on the NF-κB and PPAR-α pathways.
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by ursolic and oleanolic acids.
Figure 2: PPAR-α signaling pathway in keratinocytes and the differential activation by oleanolic and ursolic acids.
Discussion and Conclusion
The experimental data reveal distinct profiles for this compound and sodium oleanolate, despite their structural similarity.
Sodium Oleanolate appears to be a more potent activator of the PPAR-α pathway in keratinocytes.[5] This translates to a stronger effect on promoting keratinocyte differentiation and enhancing skin barrier function, as evidenced by the increased expression of key proteins like involucrin, loricrin, and filaggrin, as well as an increase in ceramides.[5][18] Its lower cytotoxicity in human skin fibroblasts suggests a favorable safety profile for topical applications.[1][2]
This compound , on the other hand, demonstrates superior anti-inflammatory activity through more potent inhibition of the NF-κB pathway.[3] This makes it a compelling candidate for formulations targeting inflammatory skin conditions. Furthermore, while both compounds can inhibit collagen synthesis, ursolic acid uniquely upregulates the expression of MMP-1, an enzyme that degrades collagen.[6][7] This dual action of inhibiting new collagen synthesis while promoting the breakdown of existing collagen suggests a potential application for this compound in managing fibrotic skin conditions or hypertrophic scarring.
In terms of antioxidant activity , both compounds exhibit modest direct radical scavenging properties in the DPPH assay, with oleanolic acid showing slightly higher activity at the tested concentration.[1] However, their primary antioxidant effects in the skin are likely indirect, stemming from the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
References
- 1. The effect of ursolic and oleanolic acids on human skin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic acid and oleanolic acid, members of pentacyclic triterpenoid acids, suppress TNF-α-induced E-selectin expression by cultured umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytocomponents of triterpenoids, oleanolic acid and ursolic acid, regulated differently the processing of epidermal keratinocytes via PPAR-alpha pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 13. senzagen.com [senzagen.com]
- 14. iivs.org [iivs.org]
- 15. x-cellr8.com [x-cellr8.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Simultaneous effect of ursolic acid and oleanolic acid on epidermal permeability barrier function and epidermal keratinocyte differentiation via peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Sodium Ursolate and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of sodium ursolate, a salt of the naturally occurring triterpenoid ursolic acid, and commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By examining their mechanisms of action and presenting supporting experimental data from in vivo and in vitro studies, this document aims to offer an objective validation of this compound as a potential anti-inflammatory agent.
Executive Summary
This compound, and its parent compound ursolic acid, demonstrate significant anti-inflammatory effects by targeting key pathways in the inflammatory response, notably the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. These mechanisms are shared with traditional NSAIDs, suggesting a similar therapeutic potential. This guide will delve into the comparative efficacy of this compound and various NSAIDs in established preclinical models of inflammation, providing a quantitative basis for its evaluation.
Comparative Efficacy in Preclinical Models
The anti-inflammatory activity of this compound and NSAIDs has been evaluated in various animal models. The carrageenan-induced paw edema model is a widely used assay for acute inflammation, while the cotton pellet granuloma model assesses the proliferative phase of chronic inflammation.
Carrageenan-Induced Paw Edema
This model induces a localized inflammatory response characterized by swelling (edema). The percentage of edema inhibition is a key measure of a compound's acute anti-inflammatory activity.
| Compound | Dose | Time Point (hours) | Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | 2 | 54 | |
| 3 | 54 | |||
| 4 | 54 | |||
| 5 | 33 | |||
| Naproxen | 15 mg/kg | 1 | 59 | |
| 2 | 81 | |||
| 3 | 73 | |||
| 4 | 60 | |||
| 5 | 39 | |||
| Diclofenac Sodium | 5 mg/kg | 4 | 74.19 | |
| Ursolic Acid Derivative | 3 mg/kg | 5 | 86.92 |
Cotton Pellet Granuloma
This model evaluates the chronic anti-inflammatory effects of a substance by measuring the inhibition of granulomatous tissue formation around an implanted cotton pellet.
| Compound | Dose | Granuloma Inhibition (%) | Reference |
| Diclofenac Sodium | 25 mg/kg | 63.86 | |
| Indomethacin | 10 mg/kg | Comparable to high-dose plant extract | |
| Ursolic Acid Derivative | 3 mg/kg | 49.25 |
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of both this compound and NSAIDs are primarily attributed to their ability to modulate the COX and NF-κB signaling pathways.
Cyclooxygenase (COX) Inhibition
NSAIDs are well-characterized inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Ursolic acid has also been shown to inhibit COX-2 expression. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific target.
| Compound | Target | IC50 | Reference |
| Celecoxib | COX-2 | 0.08 µM | |
| Ursolic Acid Derivative | COX-2 | 1.01 µM |
Note: Data for an ursolic acid derivative is provided as a proxy. A direct IC50 comparison for this compound against a panel of NSAIDs under identical assay conditions was not found in the reviewed literature.
NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Ursolic acid has been demonstrated to suppress NF-κB activation, thereby reducing the production of inflammatory cytokines.
Caption: The NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Procedure:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound) or a reference NSAID (e.g., indomethacin, 10 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
Objective: To evaluate the chronic anti-inflammatory (anti-proliferative) activity of a test compound.
Procedure:
-
Sterilized cotton pellets (e.g., 10 mg) are surgically implanted subcutaneously in the axilla or groin region of anesthetized rats.
-
The test compound or a reference NSAID (e.g., diclofenac, 25 mg/kg) is administered daily for a set period (e.g., 7 days). The control group receives the vehicle.
-
On the 8th day, the rats are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, which represents the dry weight of the granuloma.
-
The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with that of the control group.
In Vitro COX-2 Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the COX-2 enzyme.
Procedure (General Fluorometric Assay):
-
Reagents, including COX-2 enzyme, assay buffer, and a fluorometric probe, are prepared according to the manufacturer's instructions.
-
The test compound or a reference inhibitor (e.g., celecoxib) is added to the wells of a microplate at various concentrations.
-
The COX-2 enzyme is added to the wells and incubated with the compounds.
-
The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX-2.
-
The fluorescence generated by the product of the reaction is measured over time using a microplate reader.
-
The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To assess the ability of a compound to inhibit NF-κB activation in a cellular context.
Procedure:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase) is used.
-
Cells are seeded in a multi-well plate and allowed to attach.
-
The cells are pre-treated with various concentrations of the test compound or a known NF-κB inhibitor for a specified duration.
-
NF-κB activation is induced by stimulating the cells with an appropriate agent, such as tumor necrosis factor-alpha (TNF-α).
-
After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
The percentage of inhibition of NF-κB activation is calculated by comparing the reporter activity in treated cells to that in stimulated, untreated cells.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: General experimental workflow for anti-inflammatory drug validation.
Conclusion
The available evidence suggests that this compound and its parent compound, ursolic acid, possess significant anti-inflammatory properties that are comparable to those of established NSAIDs in preclinical models. The mechanism of action involves the inhibition of key inflammatory pathways, including COX-2 and NF-κB. While direct comparative studies with a broad range of NSAIDs are still needed to fully elucidate its relative potency and therapeutic window, this compound presents a promising candidate for further investigation as a novel anti-inflammatory agent. The data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued evaluation of this compound.
A Comparative Analysis of Sodium Ursolate and Minoxidil in the Promotion of Hair Growth
An Objective Evaluation for Researchers and Drug Development Professionals
In the quest for effective treatments for alopecia, both synthetic and natural compounds are under intense investigation. Minoxidil, a well-established synthetic drug, has been a cornerstone of hair loss treatment for decades. Concurrently, natural compounds like sodium ursolate, a salt of ursolic acid found in numerous plants, are emerging as promising alternatives. This guide provides a comparative analysis of this compound and minoxidil, focusing on their mechanisms of action, available experimental data, and the signaling pathways they modulate to promote hair growth.
Quantitative Data Summary
| Parameter | Minoxidil | This compound / Ursolic Acid | Source |
| Mechanism of Action | Vasodilation, Potassium Channel Opening, Pro-anagen signaling | 5α-reductase inhibition, Anti-inflammatory, Modulation of growth factors (IGF-1, KGF), Downregulation of TGF-β1 and DKK-1 | [1][2][3] |
| Efficacy in Animal Models | Shortens telogen, premature entry into anagen, increases follicle size | Promotes hair growth by inducing anagen phase, increases hair density and follicle size | [3][4] |
| Clinical Efficacy (Androgenetic Alopecia) | 5% topical solution showed 45% more hair regrowth than 2% solution at 48 weeks. | Data from direct clinical trials on purified this compound is limited. Studies on herbal extracts containing ursolic acid show comparable efficacy to minoxidil in some cases. | [[“]][6] |
| Cellular Effects | Stimulates proliferation of hair follicle cells, stimulates VEGF and prostaglandin synthesis | Improves proliferation of Human Hair Dermal Papilla Cells (HHDPCs) | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the efficacy of these compounds.
In Vivo Hair Growth Study in Mice (Adapted from studies on Minoxidil and herbal extracts)
-
Animal Model: C57BL/6 mice, 7 weeks old, are used as their hair follicles are synchronized in the telogen phase.
-
Hair Depilation: The dorsal hair of the mice is shaved to synchronize the hair cycle into the anagen phase.
-
Test Groups:
-
Negative Control (Vehicle)
-
Positive Control (e.g., 5% Minoxidil solution)
-
Test Group (e.g., this compound solution at a specified concentration)
-
-
Application: The respective solutions are applied topically to the shaved dorsal skin daily for a predefined period (e.g., 30 days).
-
Evaluation of Hair Growth:
-
Visual Assessment: Photographic documentation of hair regrowth at regular intervals.
-
Hair Density and Length: Measurement of hair density and length using image analysis software.
-
Histological Analysis: Skin biopsies are taken at the end of the study. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the number and stage (anagen, catagen, telogen) of hair follicles.
-
-
Molecular Analysis:
-
Gene Expression: RNA is extracted from skin samples, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of relevant genes (e.g., IGF-1, KGF, TGF-β1, DKK-1).
-
Protein Expression: Western blotting is used to quantify the protein levels of the target molecules.
-
In Vitro Study using Human Hair Dermal Papilla Cells (HHDPCs)
-
Cell Culture: HHDPCs are cultured in an appropriate medium supplemented with growth factors.
-
Treatment: Cells are treated with different concentrations of this compound, minoxidil, or a vehicle control.
-
Cell Proliferation Assay: The effect of the compounds on cell proliferation is measured using assays such as the MTT or WST-1 assay.
-
Gene and Protein Expression Analysis: Similar to the in vivo study, RT-qPCR and Western blotting are performed to analyze the expression of target genes and proteins involved in hair growth signaling pathways.
-
5α-reductase Activity Assay: To assess the inhibitory effect on 5α-reductase, cell lysates are incubated with testosterone, and the conversion to dihydrotestosterone (DHT) is measured using techniques like HPLC or ELISA.
Signaling Pathways and Mechanisms of Action
The efficacy of both minoxidil and this compound stems from their interaction with key signaling pathways that govern the hair follicle cycle.
Minoxidil's Mechanism of Action
Minoxidil's primary mechanism is believed to involve its sulfated metabolite, minoxidil sulfate, which acts as a potassium channel opener.[1] This action leads to vasodilation, increasing blood flow to the hair follicles.[2][7] Additionally, minoxidil is known to prolong the anagen (growth) phase of the hair cycle and can increase the size of hair follicles.[4][8] It may also stimulate the production of vascular endothelial growth factor (VEGF).[7]
Caption: Minoxidil's proposed mechanism of action for hair growth.
This compound's Mechanism of Action
Ursolic acid, the active component of this compound, appears to have a multi-target mechanism of action.[9] It has been shown to inhibit 5α-reductase, the enzyme that converts testosterone to DHT, a key driver of androgenetic alopecia.[3] Furthermore, studies indicate that ursolic acid can modulate the expression of crucial growth factors. It has been observed to decrease the expression of negative regulators of hair growth like Transforming Growth Factor-beta 1 (TGF-β1) and Dickkopf-1 (DKK-1), while increasing the expression of positive regulators such as Insulin-like Growth Factor-1 (IGF-1) and Keratinocyte Growth Factor (KGF).[3]
Caption: this compound's multi-target mechanism for promoting hair growth.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative in vivo study.
Caption: A generalized workflow for a comparative in vivo hair growth study.
Conclusion
Minoxidil is a well-established treatment for hair loss with a primary mechanism centered on vasodilation and potassium channel opening. This compound, a natural compound, presents a promising alternative with a multi-faceted mechanism that includes hormonal (anti-androgenic) and growth factor-mediated pathways. While direct, large-scale comparative clinical trials are lacking, preclinical data suggests that this compound holds significant potential for hair growth promotion. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of these two compounds. This will provide researchers and drug development professionals with the robust data needed to advance novel and effective treatments for alopecia.
References
- 1. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. regaine.co.uk [regaine.co.uk]
- 3. Melandrium firmum Extract Promotes Hair Growth by Modulating 5α-Reductase Activity and Gene Expression in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. consensus.app [consensus.app]
- 6. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 8. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 9. ymerdigital.com [ymerdigital.com]
A Comparative Analysis of Sodium Ursolate and Other Triterpenoid Compounds for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of sodium ursolate, ursolic acid, oleanolic acid, and asiatic acid, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the biological activities of this compound and other prominent triterpenoid compounds, namely ursolic acid, oleanolic acid, and asiatic acid. Triterpenoids are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate informed decision-making in research and development.
Comparative Analysis of Biological Activities
The primary focus of this guide is to compare the in vitro cytotoxic and anti-inflammatory activities of this compound with its parent compound, ursolic acid, and two other structurally related triterpenoids, oleanolic acid and asiatic acid. While extensive data exists for ursolic acid, oleanolic acid, and asiatic acid, specific comparative studies on the sodium salt of ursolic acid are less common in publicly available literature. The improved water solubility of this compound may influence its bioavailability and subsequent biological activity, a critical consideration for drug development.
Anticancer Activity
Triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest in cancer cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for the selected triterpenoids against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Ursolic Acid | MCF-7 | Breast Cancer | 7.96 (48h) | [1] |
| MDA-MB-231 | Breast Cancer | 9.02 (48h) | [1] | |
| T47D | Breast Cancer | ~231 µg/ml (72h) | [2] | |
| HepG2 | Liver Cancer | 5.40 | [3] | |
| HCT15 | Colon Cancer | 30 (72h) | ||
| Oleanolic Acid | HCT15 | Colon Cancer | 60 (72h) | |
| HCT-116 | Colon Cancer | ~40 µg/ml (48h) | [4] | |
| Asiatic Acid | HONE-1 | Nasopharyngeal Cancer | 5.2 | |
| KB | Oral Epidermoid Cancer | 4.0 | ||
| HT29 | Colorectal Cancer | 6.3 | ||
| This compound | Data Not Available | - | - | |
| Sodium Oleanolate | Data Not Available | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Triterpenoids have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway. The following table presents available data on the anti-inflammatory activity of the selected compounds.
Table 2: Comparative Anti-inflammatory Activity (IC50 values)
| Compound | Assay | Target/Cell Line | IC50 | Citation(s) |
| Ursolic Acid | Nitric Oxide (NO) Production | RAW 264.7 macrophages | - | [5] |
| Oleanolic Acid | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 31.28 ± 2.01 µg/mL (48h) | [5] |
| Asiatic Acid | Nitric Oxide (NO) Production | RAW 264.7 macrophages | - | |
| This compound | Data Not Available | - | - | |
| Sodium Oleanolate | Data Not Available | - | - |
Note: The lack of standardized reporting for anti-inflammatory IC50 values makes direct comparisons challenging. The data presented reflects inhibition of nitric oxide production, a key inflammatory mediator.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, ursolic acid, etc.) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After a further incubation period (typically 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt Pathway)
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or stimuli as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for comparing the biological activities of triterpenoid compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triterpenoids.
References
- 1. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Sodium Ursolate Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients such as sodium ursolate is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance for the analysis of ursolic acid (the active component of this compound), supported by experimental data from validated methods.
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput versus the availability of instrumentation and cost considerations. Cross-validation of these methods ensures a high degree of confidence in the analytical results, leveraging the robust quantification of HPLC and the superior sensitivity and specificity of mass spectrometry.
Quantitative Performance Comparison
The performance of an analytical method is determined by several key validation parameters, including linearity, sensitivity (Limits of Detection and Quantification), accuracy, and precision. The following table summarizes these metrics for the analysis of ursolic acid using both HPLC-UV and LC-MS, based on data from published studies.
| Performance Metric | HPLC-UV | LC-MS / LC-MS/MS |
| Linearity Range | 10 - 100 µg/mL[1] | 0.86 - 110.0 µg/L (0.00086 - 0.11 µg/mL)[2] |
| 25 - 150 ng/mL (0.025 - 0.15 µg/mL) | 0.25 - 10 µg/mL[3][4] | |
| 0.01 - 0.1 mg/mL (10 - 100 µg/mL)[5] | 10 - 5000 ng/mL (0.01 - 5 µg/mL)[6] | |
| Limit of Detection (LOD) | 0.50 µg/mL[1] | Not explicitly stated, but LOQ is very low |
| Limit of Quantification (LOQ) | 1.53 µg/mL[1] | 0.86 µg/L (0.00086 µg/mL)[2] |
| <2 ng on-column[7] | 10 ng/mL (0.01 µg/mL)[6] | |
| Accuracy (% Recovery) | Mean recovery of 97.8%[4] | Within -4.76% Relative Error[2] |
| Precision (% RSD) | < 2% (Intra-day and Inter-day)[1] | < 13.53% (Intra-day and Inter-day)[2] |
| Not specified | 3.03 - 3.59%[3][4] |
As the data indicates, LC-MS methods offer significantly lower limits of quantification, making them more suitable for applications requiring high sensitivity, such as pharmacokinetic studies where plasma concentrations can be very low[2][6]. HPLC-UV methods, while less sensitive, demonstrate excellent precision and are highly effective for the analysis of bulk drug substances and formulations where concentrations are higher[1][5].
Experimental Protocols
The successful implementation and validation of these analytical techniques rely on well-defined experimental protocols. The following sections detail representative methodologies for both HPLC-UV and LC-MS/MS analysis of ursolic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound in pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Sample Preparation : A stock solution of ursolic acid standard is prepared in a suitable solvent like methanol or acetonitrile[5][8]. The sample containing this compound is dissolved in the same solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter before injection[9].
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of an organic solvent and an aqueous buffer. A common mobile phase is a mixture of acetonitrile and water or a buffer solution[1]. For example, acetonitrile and 0.5% triethylamine (pH 4.0) in a 70:30 v/v ratio can be used. Another option is methanol and a 0.03M phosphate buffer (pH 3) in a 90:10 ratio[9].
-
Flow Rate : Typically maintained at 1.0 mL/min[1].
-
Detection : UV detection is commonly performed at a wavelength between 203 nm and 220 nm[1].
-
Injection Volume : 10-20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies, such as determining drug concentrations in plasma.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source[2][10].
-
Sample Preparation : For plasma samples, a liquid-liquid extraction with a solvent like methyl tert-butyl ether or ethyl acetate is performed to isolate the analyte from matrix components[2][6]. An internal standard (e.g., glycyrrhetic acid) is added before extraction to ensure accuracy[2][6]. The final extract is evaporated and reconstituted in the mobile phase.
-
Chromatographic Conditions :
-
Column : A high-efficiency C8 or C18 column (e.g., ACQUITY UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm) is used for rapid separation[6].
-
Mobile Phase : A mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate or acetic acid is common[3][6]. For example, acetonitrile and 10 mM ammonium formate (90:10, v/v)[6].
-
Flow Rate : Typically between 0.2 mL/min and 1.0 mL/min[3][6].
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is effective for ursolic acid[2][6][11].
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity[2][6][12].
-
MRM Transition : The precursor ion for ursolic acid [M-H]⁻ is m/z 455.4. A common transition monitored is m/z 455.4 → m/z 455.4 or m/z 455.1 → 455.0[2][6].
-
Workflow for Method Cross-Validation
The process of cross-validating two distinct analytical methods involves a systematic workflow to ensure that both methods provide comparable and reliable results. This process confirms the accuracy and precision of each method relative to the other.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. LC–MS–MS Quantitative Determination of Ursolic Acid in Human Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of a major metabolite of ursolic acid- Ursolic acid sulfate, and its quantitative determination on LC/MS in human liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Gene Expression Analysis: The Impact of Sodium Ursolate Treatment
This guide provides a comparative analysis of gene expression changes induced by sodium ursolate (a salt form of ursolic acid) treatment across various cancer cell lines. Ursolic acid, a natural pentacyclic triterpenoid, has demonstrated significant anti-cancer properties, including the inhibition of proliferation, induction of apoptosis, and dysregulation of cell cycle progression.[1] This document summarizes key quantitative data from transcriptomic studies, details the experimental protocols used, and visualizes the molecular pathways affected.
Quantitative Gene Expression Data
This compound and ursolic acid have been shown to significantly alter the transcriptomic landscape in several cancer types. Treatment leads to a broad range of differentially expressed genes (DEGs), impacting multiple signaling pathways crucial for tumor growth and survival. The following table summarizes key findings from recent studies.
| Cell Line / Cancer Type | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Genes / Pathways | Reference |
| Cutaneous T-Cell Lymphoma (CTCL) | 2,466 | 1,941 | 525 | TNF-α, NLRP1, JNK, MDA5, NF-κB family members | [2][3] |
| Prostate Cancer (PCa) | 86 (with correlated methylation changes) | 46 (hypomethylated) | 16 (hypermethylated) | Notch signaling, PI3, CHI3L2, GFAP | [1] |
| Triple-Negative Breast Cancer (TNBC) | N/A | N/A | N/A | Genes involved in Cholesterol Biosynthesis | [4] |
| Colon Adenocarcinoma (COAD) | N/A | N/A | N/A | CCNB1 (Cyclin B1) and interacting genes | [5] |
| Human Th17 Cells | N/A | N/A | N/A | IL17A, IL17F, IL21, IL22 | [6] |
Experimental Protocols
The methodologies outlined below are synthesized from the referenced studies to provide a comprehensive overview of how the gene expression data was obtained and validated.
1. Cell Culture and Treatment:
-
Cell Lines: A variety of cell lines were used, including Myla and Hut-78 (Cutaneous T-cell Lymphoma), VCaP and C4-2B (Prostate Cancer), HCC70 (Triple-Negative Breast Cancer), and colon adenocarcinoma cell lines.[1][2][4][5]
-
Treatment Conditions: Cells were typically treated with ursolic acid at concentrations ranging from 5 µM to 10 µM for 24 to 48 hours before analysis.[3][4] A control group (often treated with the vehicle, e.g., DMSO) is run in parallel for comparison.
2. RNA Sequencing and Analysis:
-
RNA Extraction: Total RNA is extracted from both treated and control cell pellets using standard commercial kits.
-
Library Preparation and Sequencing: Transcriptome sequencing (RNA-Seq) is performed to identify differentially expressed genes. This process involves cDNA library construction and sequencing on a high-throughput platform.
-
Bioinformatics Analysis: Raw sequencing data is processed and analyzed to identify genes with statistically significant changes in expression. A common approach involves using software packages like DESeq2 or edgeR.[7] Differentially expressed genes (DEGs) are typically defined by a fold change threshold (e.g., |log2 fold change| ≥ 1) and a p-value or False Discovery Rate (FDR) cutoff (e.g., p < 0.05).[1][5]
-
Pathway Enrichment Analysis: To understand the biological implications of the gene expression changes, functional enrichment analysis is performed using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO).[2][3]
3. Validation of Gene Expression:
-
Real-Time Quantitative PCR (qPCR): To validate the results from RNA-seq, the expression levels of selected DEGs are independently measured using qPCR.[1][2] Relative mRNA expression is often calculated using the ΔΔCt method, with housekeeping genes like GAPDH or β-actin used for normalization.[8]
-
Western Blotting: To confirm that changes in gene expression translate to changes at the protein level, western blotting is performed for key proteins in the identified signaling pathways (e.g., p-JNK, CCNB1, STAT3).[2][5][9]
Signaling Pathways Modulated by this compound
Ursolic acid exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways. Bioinformatics analysis of transcriptomic data has revealed that its primary targets are pathways involved in inflammation, cell proliferation, apoptosis, and cell cycle regulation. The diagram below illustrates the key signaling cascades affected by ursolic acid treatment.
Caption: Key signaling pathways modulated by this compound.
Diagram Description: This diagram illustrates how this compound impacts various oncogenic signaling pathways. It is shown to inhibit key pro-survival and proliferation pathways such as PI3K/Akt, MAPK/ERK, JAK/STAT, and Wnt/β-catenin.[9] It also modulates inflammatory and stress-response pathways like TNF-α and JNK, which can lead to apoptosis.[2][3] Furthermore, treatment with ursolic acid induces cell cycle arrest and inhibits cholesterol biosynthesis, collectively contributing to its anti-tumor effects.[4][5][9] The effect on the NF-κB pathway can be complex and cell-type dependent.[2]
References
- 1. Triterpenoid ursolic acid drives metabolic rewiring and epigenetic reprogramming in treatment/prevention of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. LOADING...... [tmrjournals.com]
- 4. escholarship.org [escholarship.org]
- 5. Ursolic Acid Regulates Cell Cycle and Proliferation in Colon Adenocarcinoma by Suppressing Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A transcriptome software comparison for the analyses of treatments expected to give subtle gene expression responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis before and after Treatment with Adalimumab in Patients with Ankylosing Spondylitis Identifies Molecular Pathways Associated with Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
validating the antioxidant capacity of sodium ursolate against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of sodium ursolate against established antioxidant compounds. The information presented is supported by experimental data from various in vitro assays to assist in evaluating its potential as a therapeutic agent. As direct quantitative antioxidant data for this compound is limited in the reviewed literature, data for its parent compound, ursolic acid, is used as a proxy. This should be taken into consideration when evaluating the presented data.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various assays, each with a different mechanism of action. The table below summarizes the available data for ursolic acid and compares it with well-known antioxidants: Vitamin C, Trolox, Quercetin, and Gallic Acid. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for radical scavenging assays (DPPH, ABTS) and as Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50/EC50 values indicate higher antioxidant activity.
| Compound | DPPH Assay (IC50/EC50) | ABTS Assay (IC50) | FRAP Value |
| Ursolic Acid | 47.0 mM | Not widely reported | 20.8 µM Fe²⁺ (at 3 mM) |
| Vitamin C (Ascorbic Acid) | 9.53 µg/mL | 1.03 mg/mL[1] | 1632.1 µmol Fe(II)/g[2] |
| Trolox | 3.77 µg/mL[3] | 2.93 µg/mL[3] | 0.24 µg/mL (IC50)[4] |
| Quercetin | 2.93 µg/mL[5] | 2.04 µg/mL[5] | 3107.3 µmol Fe(II)/g[2] |
| Gallic Acid | 10.97 µg/mL (IC50)[6] | Not widely reported | 152.29 mg/L (IC50) |
Note: The units for the reported values vary across different studies. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the reproducible assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 50 µL of the sample to 2.95 mL of the DPPH solution.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 30 minutes.[4]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[9]
-
Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄).
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time, typically 4 to 30 minutes.[10]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as µM Fe²⁺ equivalents.
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Many antioxidants exert their protective effects by activating this pathway.
Caption: The Nrf2-ARE signaling pathway under oxidative stress.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant capacity of a test compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Delivery Systems for Enhanced Sodium Ursolate Efficacy
An important note on the available data: Ursolic acid (UA), a potent pentacyclic triterpenoid, is the parent compound of sodium ursolate. The existing body of scientific literature predominantly focuses on the delivery systems for ursolic acid due to its poor water solubility, which presents a significant formulation challenge.[1][2] this compound is the salt form, which exhibits improved aqueous solubility but may still benefit from advanced delivery systems to enhance bioavailability, targeting, and controlled release. This guide provides a comprehensive comparison of various delivery systems developed for ursolic acid, with the understanding that the principles and comparative performance metrics are highly relevant for the formulation of this compound.
Data Presentation: Performance of Ursolic Acid Delivery Systems
The following tables summarize the key quantitative performance indicators for various nano- and micro-delivery systems designed to improve the therapeutic efficacy of ursolic acid.
Table 1: Nanoparticle-Based Delivery Systems
Nanoparticles represent a broad and versatile category of drug carriers. They can be engineered from various materials to enhance the oral bioavailability and therapeutic effect of ursolic acid.[3][4][5]
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Key In Vivo Finding (Relative Bioavailability vs. Free UA) | Reference |
| Polymeric Nanoparticles | ||||||
| UA Nanoparticles (Emulsion Solvent Evaporation) | 157.5 ± 28.0 | +20.33 ± 1.67 | Not Reported | Not Reported | 2.68-fold increase | [3][4][5] |
| Chitosan-Coated PLGA NPs | ~230 | +35 | ~85 | ~8.5 | Not Reported (Enhanced cytotoxicity vs. free UA) | [6] |
| Lipid-Based Nanoparticles | ||||||
| Solid Lipid Nanoparticles (SLN) | 246.6 | -26.1 | Not Reported | Not Reported | Not Reported (Designed for topical delivery) | [7] |
| Nanostructured Lipid Carriers (NLC) | ~266 | -29.26 | 59.71% | Not Reported | Not Reported (Evaluated for Leishmaniasis) | [8] |
Table 2: Liposomes and Polymeric Micelles
Liposomes and polymeric micelles are self-assembling colloidal systems that can encapsulate hydrophobic drugs like ursolic acid in their core, improving solubility and circulation time.[2][9][10]
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Key In Vivo Finding (Relative Bioavailability vs. Free UA) | Reference |
| Liposomes | 70 - 200 | Variable | >80% (Typical) | Not Reported | Liposome formulations have reached Phase I clinical trials.[2][10][11][12] | [10] |
| Polymeric Micelles (mPEG-PLA) | 29.35 ± 0.38 | -0.75 ± 1.30 | 88.29% | 14.72% | Not Reported (Significantly inhibited tumor growth vs. free UA) | [9] |
Table 3: Emulsions and Solid Dispersions
Nanoemulsions and solid dispersions are other effective strategies to enhance the solubility and dissolution rate of poorly soluble compounds like ursolic acid.[13][14]
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Key In Vivo Finding (Relative Bioavailability vs. Free UA) | Reference |
| Nanoemulsion | ~248 | Not Reported | Not Reported | Not Reported | Not Reported (Demonstrated anti-inflammatory activity) | [1][13] |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | < 300 (upon dispersion) | Not Applicable | Not Applicable | Not Applicable | Can improve bioavailability by ~3-fold for similar oily drugs.[15] | [15] |
Experimental Protocols
This section details the common methodologies used for the preparation and characterization of the delivery systems cited in this guide.
Preparation of Delivery Systems
-
Polymeric Nanoparticles (Emulsion Solvent Evaporation): Ursolic acid and a polymer (e.g., PLGA) are dissolved in a volatile organic solvent (e.g., dichloromethane). This organic phase is then emulsified in an aqueous phase containing a surfactant (e.g., PVA) using high-speed homogenization or sonication. The organic solvent is subsequently removed by evaporation under reduced pressure, leading to the formation of solid nanoparticles.[3][4][5]
-
Solid Lipid Nanoparticles (High-Pressure Homogenization): The drug is dissolved in a melted lipid (e.g., Compritol ATO 888). This hot oil phase is then dispersed in a hot aqueous surfactant solution (e.g., Tween 80). The resulting pre-emulsion is subjected to high-pressure homogenization, followed by cooling to allow the lipid to recrystallize, forming solid nanoparticles.[7]
-
Liposomes (Thin-Film Hydration): Lipids (e.g., phosphatidylcholine and cholesterol) and ursolic acid are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is evaporated under vacuum to form a thin lipid film on the wall of a round-bottom flask. The film is then hydrated with an aqueous buffer, followed by sonication or extrusion to form liposomes of a desired size.[16]
-
Polymeric Micelles (Thin-Film Dispersion): An amphiphilic block copolymer (e.g., mPEG-PLA) and ursolic acid are dissolved in a suitable organic solvent. The solvent is evaporated to create a thin film, which is then hydrated with an aqueous solution above the polymer's critical micelle concentration (CMC), leading to the self-assembly of drug-loaded micelles.[9]
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): These are typically measured using Dynamic Light Scattering (DLS). The sample is diluted in an appropriate medium (e.g., deionized water) and placed in a cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and the width of the size distribution (PDI).
-
Zeta Potential: This is also measured using a DLS instrument equipped with an electrode. It quantifies the surface charge of the particles by measuring their electrophoretic mobility in an applied electric field. Zeta potential is a critical indicator of the colloidal stability of the formulation.
-
Surface Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the delivery systems. For TEM, a drop of the diluted formulation is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and dried before observation.[8]
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
A common method involves separating the unencapsulated (free) drug from the delivery system.
-
Separation: The formulation is centrifuged, often using an ultrafiltration device, to pellet the nanoparticles/liposomes while the supernatant contains the free drug.
-
Quantification: The amount of free drug in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The EE and DL are calculated using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Carrier and Drug] x 100
-
In Vitro Drug Release Studies
The release profile of ursolic acid from the delivery system is often evaluated using a dialysis method or Franz diffusion cells.[16]
-
Setup: A known amount of the drug-loaded formulation is placed inside a dialysis bag (with a specific molecular weight cut-off) or in the donor compartment of a Franz cell.
-
Release Medium: The dialysis bag is submerged in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4, sometimes with a small amount of surfactant to maintain sink conditions).
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
Analysis: The concentration of the released drug in the aliquots is measured by HPLC. The cumulative percentage of drug released is then plotted against time.
Mandatory Visualizations
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid exerts its potent anti-cancer effects by simultaneously targeting multiple critical signaling networks that govern cell proliferation, survival, and apoptosis.[2][8] It is known to inhibit pro-survival pathways such as PI3K/Akt/mTOR, NF-κB, MAPK, and STAT3, while promoting intrinsic and extrinsic apoptotic pathways.[1][3][11]
Caption: Key signaling pathways modulated by Ursolic Acid in cancer cells.
Experimental Workflow for Delivery System Evaluation
The development and evaluation of a novel drug delivery system follow a logical progression from formulation to preclinical assessment. This workflow ensures a systematic characterization of the system's physicochemical properties and biological performance.
Caption: General experimental workflow for delivery system development.
Logical Framework for Selecting a Delivery System
The choice of an optimal delivery system depends on the specific therapeutic objective. This diagram outlines a decision-making process for researchers based on key performance requirements.
Caption: Decision framework for selecting a suitable delivery system.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 6. urotoday.com [urotoday.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. helping4cancer.com [helping4cancer.com]
- 9. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium Ursolate in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of sodium ursolate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Overview of this compound Safety Profile
This compound is the sodium salt of ursolic acid. Safety Data Sheets (SDS) for the parent compound, ursolic acid, generally classify it as not a hazardous substance under OSHA's Hazard Communication Standard[1]. However, one safety data sheet for ursolic acid notes that it "May cause long lasting harmful effects to aquatic life" (Aquatic Chronic 4)[2]. Due to this potential environmental hazard and general prudent laboratory practice, this compound and materials contaminated with it should be disposed of as chemical waste and not in the regular trash or via sanitary sewer systems.
Quantitative Data
| Parameter | Data Point | Source |
| Acute Oral Toxicity | Not determined | The Good Scents Company[3] |
| Dermal Toxicity | Not determined | The Good Scents Company[3] |
| Inhalation Toxicity | Not determined | The Good Scents Company[3] |
| Aquatic Hazard | GHS Classification: May cause long lasting harmful effects to aquatic life (Category 4) | MetaSci[2] |
| GHS Hazard Classification | Not a hazardous substance or mixture | Sigma-Aldrich |
Standard Operating Procedure for Disposal
This section provides step-by-step instructions for the disposal of various waste streams containing this compound.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Laboratory coat
Disposal of Unused or Waste this compound (Solid)
-
Segregation: Do not mix this compound waste with other chemical waste unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.
-
Containerization: Place the solid this compound waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended. The original product container can be used if it is in good condition[5].
-
Labeling: Clearly label the waste container with a "Hazardous Waste" label (or as required by your institution). The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Potential Environmental Hazard").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Contaminated Labware and Debris
This category includes items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with this compound.
-
Collection: Place all solid waste items contaminated with this compound into a dedicated, plastic-lined container or a sealable plastic bag.
-
Labeling: Label the bag or container as "Solid Chemical Waste" and list "this compound" as the contaminant.
-
Storage and Disposal: Once the container is full, seal it and manage it alongside the solid this compound waste for EHS pickup. Do not dispose of this waste in the regular trash.
Disposal of Empty this compound Containers
An "empty" container that held a non-acutely hazardous chemical must be managed properly before disposal.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect all three rinses as liquid chemical waste. Pour the rinsate into a designated liquid waste container labeled "Aqueous Waste" or "Solvent Waste" as appropriate, and list "Trace this compound" as a component.
-
Container Preparation: After triple-rinsing, allow the container to air dry completely. Deface or remove the original product label to prevent confusion.
-
Final Disposal: Once clean and dry with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, or as normal trash, in accordance with your institution's policies.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Essential Safety and Logistics for Handling Sodium Ursolate
This document provides crucial safety protocols and logistical plans for the handling and disposal of Sodium ursolate, designed for researchers, scientists, and professionals in drug development. The following procedural guidance is intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The required PPE includes protection for the eyes, face, skin, and respiratory system.
Eye and Face Protection:
-
Always wear safety glasses with side shields or chemical safety goggles to protect against dust particles and splashes.[1][2][3]
-
It is strongly advised not to wear contact lenses, as they can absorb and concentrate irritants.[2]
Skin Protection:
-
Gloves: Chemical-impermeable gloves are mandatory.[4] Nitrile rubber gloves are a suitable option.[1][2] When selecting gloves, consider factors like the frequency and duration of contact.[2] For prolonged contact, a glove with a higher protection class is recommended.[2] Always inspect gloves for any signs of degradation or wear before use.[2]
-
Protective Clothing: A fire-retardant lab coat or overalls should be worn to protect the body.[2][4][5] For tasks with a higher risk of splashes, a PVC apron is also recommended.[2]
-
Hygiene: Immediately remove and launder any contaminated clothing. It is good practice to use a barrier cream before handling and a skin cleansing cream after work.[2] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Respiratory Protection:
-
Handling of this compound should occur in a well-ventilated area.[4]
-
If the process generates dust, a respirator with a particulate filter (such as a P1 filter) is required to prevent inhalation.[1]
Engineering Controls and Emergency Equipment
-
Ventilation: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure.[4][5]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]
Quantitative Data for Glove Selection
For easy reference, the following table summarizes the specifications for suitable protective gloves when handling this compound.
| Glove Material | Recommended Thickness | Breakthrough Time (Permeation Level) | Standard |
| Nitrile Rubber (NBR) | >0.11 mm | >480 minutes (Level 6) | EN 374 |
Data derived from recommendations for similar solid chemical compounds.[1][2]
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed, procedural workflow for the safe handling of this compound from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Designate a Work Area: Clearly define the area where this compound will be handled. If possible, this should be within a fume hood.
-
Assemble Materials: Gather all necessary equipment, including a calibrated scale, weighing paper or boats, spatulas, and containers for the final formulation.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.
-
Put on PPE: Don the required personal protective equipment in the correct order: lab coat, safety goggles, and finally, gloves. If dust is anticipated, a respirator should also be worn.
Handling this compound
-
Weighing: Carefully weigh the desired amount of this compound powder. To minimize dust generation, avoid pouring the powder from a height. Use a spatula to gently transfer the solid.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent. Stir gently to dissolve. Avoid splashing.
-
Post-Use Cleanup: Once the handling is complete, decontaminate all equipment. Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of as chemical waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used weighing papers, paper towels, and contaminated PPE (gloves, etc.), must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[4][6]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
Final Disposal Procedure
-
Container Management: Ensure all waste containers are kept securely sealed when not in use.[4] Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[8][9]
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
